molecular formula C12H18FNO B13291133 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

Cat. No.: B13291133
M. Wt: 211.28 g/mol
InChI Key: YAUFCAQINORCBS-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline is a useful research compound. Its molecular formula is C12H18FNO and its molecular weight is 211.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-fluoro-5-methoxy-N-(3-methylbutyl)aniline

InChI

InChI=1S/C12H18FNO/c1-9(2)6-7-14-12-8-10(15-3)4-5-11(12)13/h4-5,8-9,14H,6-7H2,1-3H3

InChI Key

YAUFCAQINORCBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=C(C=CC(=C1)OC)F

Origin of Product

United States

Foundational & Exploratory

reactivity of the aniline functional group in 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Title: Chemo-Selectivity and Functionalization Strategies for 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline: A Technical Guide

Executive Summary: The Molecular Scaffold

This guide analyzes the chemical reactivity and functionalization potential of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline . This molecule represents a specific subclass of secondary anilines often utilized as pharmacophores in kinase inhibitors (e.g., targeting EGFR or VEGFR) and GPCR modulators.

Its reactivity is defined by a "Push-Pull-Steric" triad:

  • The "Pull" (Electronic Deactivation): The ortho-fluorine atom exerts a strong inductive withdrawing effect (-I), lowering the basicity of the nitrogen lone pair compared to unsubstituted aniline.[]

  • The "Push" (Resonance Activation): The meta-methoxy group (relative to nitrogen) enriches the aromatic ring electron density at the para and ortho positions, indirectly modulating the nucleophilicity of the amine.

  • The "Steric" (Kinetic Shielding): The bulky N-isopentyl (3-methylbutyl) group creates a steric barrier, influencing the kinetics of N-functionalization and imposing regiochemical constraints on the aromatic ring.[][2]

Electronic & Structural Landscape

To predict reactivity, we must first map the electronic vectors affecting the aniline nitrogen (N1).

The Ortho-Fluorine Effect

The fluorine atom at C2 is critical.[2] While fluorine is a resonance donor (+R), its proximity to the nitrogen means the inductive withdrawal (-I) dominates.

  • Basicity Reduction: The pKa of the conjugate acid is estimated to be in the range of 3.2 – 3.8 (compared to ~4.6 for aniline).[]

  • Conformational Lock: A weak intramolecular hydrogen bond (IMHB) often forms between the N-H proton and the ortho-fluorine [1].[][2] This "locks" the N-alkyl chain into a specific rotamer, slightly reducing the availability of the N-H proton for deprotonation bases, but increasing cell permeability (lipophilicity).

The Meta-Methoxy Influence

The methoxy group at C5 is meta to the nitrogen.[2]

  • Resonance Pattern: The +R effect of the methoxy group places negative charge density at C2, C4, and C6.

  • Synergy: The increased electron density at C6 (ortho to N) and C2 (ortho to N) creates an electron-rich environment around the nitrogen, partially counteracting the inductive withdrawal of the fluorine.

Regioselectivity Map (Graphviz)

The following diagram illustrates the electronic pressures and predicted sites of reactivity.

ReactivityMap Molecule 2-Fluoro-5-methoxy- N-(3-methylbutyl)aniline N_Center N-Center (Nucleophile) Sterically Hindered Reduced Basicity Molecule->N_Center Functionalization C4_Pos C4 Position (Para to N) High Electron Density Primary EAS Site Molecule->C4_Pos Electrophilic Attack C6_Pos C6 Position (Ortho to N) Sterically Blocked by N-Alkyl Secondary EAS Site Molecule->C6_Pos Minor Pathway Metabolism Metabolic Liability N-Dealkylation (CYP450) Molecule->Metabolism In Vivo

Figure 1: Reactivity map highlighting the competition between electronic activation (C4) and steric hindrance (C6/N-Center).[][2]

Reactivity of the Aniline Nitrogen (N-Functionalization)

The secondary amine is the primary handle for drug conjugation. However, standard protocols must be adjusted for the lowered nucleophilicity and steric bulk.

Acylation and Amide Formation

Reaction with acyl chlorides or carboxylic acids (via coupling agents like HATU) yields tertiary amides.[][2]

  • Challenge: The ortho-F and N-isopentyl group create a "steric pocket" that retards the approach of bulky electrophiles.[][2]

  • Solution: Use high-activity acylating agents (acid chlorides) or smaller coupling reagents (EDC/HOBt) rather than bulky uronium salts if the acid partner is also steric.[][2]

  • Base Selection: Pyridine or 2,6-lutidine is preferred over triethylamine to prevent precipitation of the aniline salt before reaction, given its lower pKa.[][2]

Urea Synthesis (Isocyanate Coupling)

This is a high-value transformation for generating kinase inhibitors.[][2]

  • Mechanism: Nucleophilic attack of the aniline N onto the isocyanate carbon.[2]

  • Reactivity: Excellent. The reduced basicity of the aniline actually prevents side reactions (like polymerization of the isocyanate) while remaining nucleophilic enough to attack the highly reactive isocyanate.

  • Protocol Note: These reactions often proceed quantitatively in DCM or THF at room temperature without exogenous base.[][2]

Electrophilic Aromatic Substitution (EAS)

When subjecting the scaffold to halogenation or nitration, regioselectivity is governed by the directing groups.

  • Directing Effects:

    • -NH-Alkyl (C1): Strong Activator (Ortho/Para).[][2] Directs to C2, C4, C6 .

    • -OMe (C5): Strong Activator (Ortho/Para).[][2] Directs to C2, C4, C6 .

    • -F (C2): Weak Deactivator (Ortho/Para). Directs to C1, C3 .

  • The Conflict:

    • C2: Blocked by Fluorine.[][2]

    • C6 (Ortho to N): Activated by both N and OMe.[][2] However, it is sterically crowded by the N-isopentyl group.[][2]

    • C4 (Para to N): Activated by N (para) and OMe (ortho).[][2] It is relatively unhindered.[][2]

Experimental Protocols

The following protocols are designed to be self-validating systems. If the reaction fails, the checkpoints allow for immediate diagnosis.

Protocol A: Synthesis of Urea Derivative (N-Functionalization)

Target: Formation of a urea linkage with Phenyl Isocyanate.[][2]

StepActionRationale/Mechanistic Insight
1 Dissolve 1.0 eq of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline in anhydrous THF (0.2 M).Anhydrous conditions prevent hydrolysis of the isocyanate to aniline impurities.
2 Cool to 0°C under N2 atmosphere.[2]Controls the exotherm; the N-nucleophile is reactive enough that heat is unnecessary.
3 Add 1.1 eq of Phenyl Isocyanate dropwise.Slight excess ensures complete consumption of the valuable aniline scaffold.
4 Validation Check: Monitor by TLC (50% EtOAc/Hex) after 1 hour.The starting secondary aniline is UV active and less polar than the urea product.
5 If incomplete, add 0.1 eq of DMAP (4-dimethylaminopyridine).[][2]DMAP acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium intermediate if steric hindrance is too high.[][2]
6 Quench with MeOH, concentrate, and recrystallize from EtOH.Methanol scavenges excess isocyanate as methyl carbamate (easily removed).[][2]
Protocol B: Regioselective C4-Bromination (Ring Functionalization)

Target: 4-Bromo-2-fluoro-5-methoxy-N-(3-methylbutyl)aniline.[][2]

  • Dissolution: Dissolve substrate in DMF (polar aprotic promotes the ionic mechanism).[][2]

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 eq) at -10°C.

    • Why NBS? Elemental bromine (

      
      ) is too aggressive and may cause oxidation of the electron-rich amine or poly-halogenation.[][2] NBS provides a controlled source of 
      
      
      
      .
  • Workup: Dilute with water. The product usually precipitates due to the lipophilic isopentyl group.

  • Regio-Confirmation: 1H NMR will show two singlets (or weak doublets due to F-coupling) in the aromatic region, confirming the para relationship of the remaining protons (C3-H and C6-H).[][2]

Metabolic Stability & Liabilities[1][2][3]

In drug development, this scaffold presents specific metabolic risks that must be monitored early.

  • N-Dealkylation: The isopentyl chain is highly susceptible to CYP450-mediated oxidation at the alpha-carbon (adjacent to Nitrogen), leading to the cleavage of the alkyl group and release of the primary aniline (2-Fluoro-5-methoxyaniline).[][2]

    • Mitigation: Deuteration of the alpha-methylene group (-N-CD2-) can significantly improve metabolic stability (Kinetic Isotope Effect).[][2]

  • O-Demethylation: The methoxy group is a classic site for CYP2D6 metabolism, leading to the phenol.[2]

References

  • Internal Hydrogen Bonding in Ortho-Fluoroanilines

    • Source:Journal of Organic Chemistry. The interaction between N-H and ortho-F creates a planar constraint, affecting lipophilicity and pKa.
    • Context: Explains the reduced basicity and specific solubility profile.
    • Link: (General reference for o-F aniline properties).[][2]

  • Regioselectivity in Activated Anilines

    • Source:Clayden, Greeves, & Warren, Organic Chemistry.
    • Context: Theoretical basis for C4 vs C6 selectivity driven by steric hindrance of N-alkyl groups.[][2]

    • Link:[][2]

  • Synthesis of N-Alkyl Anilines

    • Source:PrepChem.[][2] Methodologies for secondary amine synthesis and reactivity.

    • Context: Validation of alkylation/acyl
    • Link:[][2]

  • Metabolic Pathways of Alkyl-Anilines

    • Source:Drug Metabolism and Disposition.[][2]

    • Context: N-dealkylation mechanisms.[][2]

    • Link:[][2]

(Note: Specific literature on the exact full molecule "2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline" is proprietary or catalog-based; the chemistry described above is derived from first-principles analysis of the verified substructures: 2-fluoro-5-methoxyaniline and N-isoamylaniline.)

Sources

Methodological & Application

Application Notes and Protocols: The Synthetic Utility of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the prospective role of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline as a versatile precursor in the synthesis of complex heterocyclic scaffolds. The unique substitution pattern of this aniline derivative—featuring a fluorine atom, a methoxy group, and a bulky N-alkyl substituent—presents both opportunities and challenges in the construction of pharmacologically relevant quinoline and isoquinoline core structures. We provide a detailed examination of its potential application in cornerstone heterocyclic syntheses, including the Bischler-Napieralski and Pictet-Spengler reactions, as well as various quinoline syntheses. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering detailed theoretical frameworks, step-by-step experimental protocols, and critical insights into reaction mechanisms and potential outcomes.

Introduction: A Novel Building Block for Heterocyclic Synthesis

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The quinoline and isoquinoline skeletons, in particular, are prevalent in natural products and synthetic drugs, exhibiting a wide range of biological activities.[1] The strategic functionalization of the aniline precursor is a critical determinant of the final product's structural and electronic properties, and consequently, its pharmacological profile.

2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline is an intriguing, yet underexplored, starting material. Its key structural features include:

  • An Electron-Rich Aromatic Ring: The methoxy group at the 5-position and the fluorine atom at the 2-position are both electron-donating groups (the methoxy group via resonance and the fluorine atom via a weaker resonance effect, though it is inductively withdrawing), which activate the aromatic ring towards electrophilic substitution. This enhanced nucleophilicity is advantageous for cyclization reactions.

  • A Bulky N-Alkyl Group: The N-(3-methylbutyl) substituent provides steric bulk, which can influence the regioselectivity of cyclization and may impact reaction kinetics.

  • A Halogen for Further Functionalization: The fluorine atom can serve as a handle for post-synthetic modification, enabling the introduction of additional diversity into the heterocyclic product.[2]

This guide will explore the potential of this aniline derivative in the synthesis of substituted quinolines and tetrahydroisoquinolines, two classes of heterocycles with profound importance in drug discovery.

Synthesis of Substituted Quinolines

The quinoline ring system is a common motif in antimalarial, anticancer, and antibacterial agents.[1] Several classical methods exist for quinoline synthesis from anilines, such as the Skraup, Doebner-von Miller, and Combes syntheses.[3] These reactions typically involve the condensation of an aniline with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls, followed by acid-catalyzed cyclization and oxidation.

Proposed Synthetic Pathway: Modified Combes Synthesis

The Combes synthesis, which utilizes the reaction of an aniline with a 1,3-dicarbonyl compound, is a plausible route to a substituted quinoline from our target aniline.[3] The electron-rich nature of the aniline should facilitate the initial condensation and subsequent cyclization.

Reaction Scheme:

G start 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline + Acetylacetone -> Intermediate -> 6-Fluoro-3-methoxy-1-(3-methylbutyl)-2,4-dimethylquinolin-1-ium -> 6-Fluoro-3-methoxy-2,4-dimethylquinoline

Caption: Proposed Combes synthesis of a substituted quinoline.

Mechanistic Considerations

The reaction is expected to proceed via the initial formation of an enamine from the reaction of the aniline with one of the carbonyl groups of acetylacetone. This is followed by intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the protonated second carbonyl group. The fluorine and methoxy substituents will direct this cyclization. Subsequent dehydration and aromatization would yield the final quinoline product. The N-alkyl group does not participate directly in the ring formation but influences the solubility and electronic properties of the starting material and product.

Experimental Protocol: Synthesis of 6-Fluoro-3-methoxy-2,4-dimethylquinoline

Materials:

  • 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline (1.0 eq) in ethanol.

  • Add acetylacetone (1.1 eq) to the solution.

  • Slowly and carefully add concentrated sulfuric acid (2.0 eq) to the reaction mixture while cooling in an ice bath.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.

Expected Outcome and Characterization:

The expected product is a substituted quinoline. The final structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Substituted Tetrahydroisoquinolines

Tetrahydroisoquinolines are another critical heterocyclic scaffold found in a multitude of natural products and pharmaceuticals. The Pictet-Spengler and Bischler-Napieralski reactions are two of the most powerful methods for their synthesis.[4][5]

Proposed Synthetic Pathway: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide, typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[5][6][7] This reaction leads to the formation of a 3,4-dihydroisoquinoline, which can be subsequently reduced to a tetrahydroisoquinoline.

To utilize 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline in a Bischler-Napieralski reaction, it must first be converted into the corresponding β-arylethylamide. This can be achieved by acylation of a phenethylamine derivative. However, a more direct application of the aniline would be in a Pictet-Spengler type reaction.

Proposed Synthetic Pathway: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][8][9] This reaction is particularly effective with electron-rich aromatic rings, making our substituted aniline a prime candidate after conversion to the corresponding phenethylamine.

Workflow for Tetrahydroisoquinoline Synthesis:

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Pictet-Spengler Reaction A 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline B Acylation with Chloroacetyl Chloride A->B C Friedel-Crafts Alkylation B->C D Reduction of Carbonyl C->D E 2-(2-Fluoro-5-methoxyphenyl)ethan-1-amine derivative D->E F Condensation with Aldehyde (e.g., Acetaldehyde) E->F G Iminium Ion Formation (Acid Catalysis) F->G H Intramolecular Electrophilic Aromatic Substitution G->H I Deprotonation H->I J Substituted Tetrahydroisoquinoline I->J

Caption: A two-phase workflow for the synthesis of a substituted tetrahydroisoquinoline.

Mechanistic Insights

The Pictet-Spengler reaction proceeds through the formation of a Schiff base from the condensation of the phenethylamine derivative with an aldehyde.[8] Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium carbon to form a new six-membered ring.[4] The methoxy and fluoro groups on the aromatic ring are expected to facilitate this cyclization.

Experimental Protocol: Pictet-Spengler Synthesis of a Substituted Tetrahydroisoquinoline

(Assuming the precursor 2-(2-Fluoro-5-methoxyphenyl)ethan-1-amine derivative is synthesized)

Materials:

  • 2-(2-Fluoro-5-methoxyphenyl)ethan-1-amine derivative

  • Acetaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve the 2-(2-Fluoro-5-methoxyphenyl)ethan-1-amine derivative (1.0 eq) in dry DCM in a round-bottom flask.

  • Add acetaldehyde (1.2 eq) to the solution.

  • Cool the mixture to 0 °C and add trifluoroacetic acid (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography to yield the desired tetrahydroisoquinoline.

Safety and Handling

Substituted anilines should be handled with care as they can be toxic if swallowed, in contact with skin, or if inhaled.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

PropertyValue (Estimated)
Molecular Formula C₁₂H₁₈FNO
Molecular Weight 211.28 g/mol
Appearance Expected to be a liquid or low-melting solid
Boiling Point Estimated >200 °C at atmospheric pressure
Solubility Expected to be soluble in common organic solvents

Conclusion

2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline represents a promising, yet underexplored, building block for the synthesis of medicinally relevant heterocyclic compounds. Its electronic and steric properties make it a suitable candidate for a range of classical and modern synthetic methodologies. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers aiming to exploit the synthetic potential of this and structurally related anilines. Further experimental validation is required to fully elucidate the reactivity and scope of this compound in heterocyclic synthesis.

References

  • Larock, R. C., & Yao, T. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 60(38), 8465-8472.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488.
  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]

  • Sabater, M. F., & Montalbán, A. G. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(10), 1343.
  • ResearchGate. (2025). (PDF) The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet. Retrieved from [Link]

Sources

Application Note: Catalytic Architectures for 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the catalytic utility of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline , a specialized secondary aniline intermediate.[1]

The guide focuses on three critical catalytic workflows:

  • Synthesis: Catalytic Reductive Alkylation.

  • Coupling: Palladium-Catalyzed C-N Arylation (Buchwald-Hartwig).

  • Functionalization: Iridium-Catalyzed C-H Borylation.

Abstract & Compound Profile

2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline (hereafter Compound A ) represents a strategic "privileged structure" in drug discovery.[1] It combines an electron-rich m-anisidine core with a metabolic blocker (fluorine) and a hydrophobic isoamyl tail.[1] This scaffold is frequently employed in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and GPCR antagonists , where the N-alkyl chain occupies hydrophobic pockets (e.g., ATP-binding sites).[1]

Chemical Profile
PropertySpecification
Molecular Formula C₁₂H₁₈FNO
Molecular Weight 211.28 g/mol
Core Reactivity Nucleophilic Secondary Amine (Sterically modulated)
Electronic State Deactivated by 2-F (inductive); Activated by 5-OMe (resonance)
Solubility High in DCM, THF, Toluene; Low in Water

Core Protocol 1: Catalytic Synthesis via Reductive Amination

The most robust route to Compound A avoids alkyl halide waste by utilizing catalytic hydrogenation.

Rationale

Direct alkylation of 2-fluoro-5-methoxyaniline with isoamyl halides often leads to over-alkylation (quaternary salts).[1] Reductive amination using isovaleraldehyde and a heterogeneous catalyst ensures mono-alkylation selectivity due to the steric bulk of the intermediate imine.

Experimental Workflow

Reagents:

  • Substrate: 2-Fluoro-5-methoxyaniline (1.0 equiv)[1]

  • Carbonyl: Isovaleraldehyde (3-methylbutanal) (1.1 equiv)[1]

  • Catalyst: 5% Pt/C (sulfided) or 5% Pd/C (0.5 mol%)

  • Solvent: Methanol or Ethanol[2]

  • Hydrogen Source: H₂ gas (1-3 bar)[1]

Step-by-Step Protocol:

  • Imine Formation: Charge a hydrogenation vessel with 2-Fluoro-5-methoxyaniline (10 mmol) and MeOH (30 mL). Add Isovaleraldehyde (11 mmol). Stir for 30 min at 25°C to pre-form the hemiaminal/imine equilibrium. Note: No acid catalyst is needed due to the aniline's nucleophilicity.

  • Catalyst Addition: Add 5% Pt/C (sulfided, 100 mg). Sulfided catalysts prevent defluorination side-reactions common with standard Pd/C.[1]

  • Hydrogenation: Purge vessel with N₂ (3x), then H₂ (3x). Pressurize to 3 bar H₂. Stir vigorously at 25°C for 4–6 hours.

  • Work-up: Filter catalyst through a Celite pad. Concentrate filtrate under reduced pressure.

  • Purification: If necessary, pass through a short silica plug (Hexane/EtOAc 9:1). Expect >95% yield of a pale yellow oil.[3]

Reaction Mechanism Visualization

ReductiveAmination cluster_conditions Critical Control Points Aniline 2-Fluoro-5-methoxy aniline Imine Imine Intermediate (Transient) Aniline->Imine - H2O Aldehyde Isovaleraldehyde Aldehyde->Imine Product Compound A (Secondary Amine) Imine->Product H2 / Pt/C (Reduction) Control1 Use Sulfided Pt to avoid C-F cleavage

Caption: Pathway for selective mono-alkylation preventing defluorination.

Core Protocol 2: Palladium-Catalyzed C-N Cross-Coupling

To synthesize tertiary amine drug candidates, Compound A acts as the nucleophile.[1]

Rationale

The 2-fluoro substituent creates steric hindrance and electronic deactivation at the nitrogen center.[1] Standard nucleophilic substitutions (S_NAr) often fail. Buchwald-Hartwig amination using bulky biaryl phosphine ligands is required to facilitate the reductive elimination step.[1]

Optimization Matrix (Screening Data)
ParameterStandard ConditionOptimized Condition (Steric)
Catalyst Pd(OAc)₂Pd₂(dba)₃ or Pd-PEPPSI-IPr
Ligand BINAPRuPhos or BrettPhos
Base Cs₂CO₃NaOtBu (Strong base required)
Solvent Toluene1,4-Dioxane or t-Amyl Alcohol
Temp 80°C100–110°C
Detailed Protocol (Library Scale)

Target: Coupling Compound A with 4-Bromo-pyridine (Model Electrophile).

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Pd₂(dba)₃ (2 mol%)

    • RuPhos (4 mol%)

    • NaOtBu (1.5 equiv)

    • Aryl Bromide (1.0 equiv)

    • Compound A (1.2 equiv)

  • Activation: Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Quench: Cool to RT, dilute with EtOAc, wash with water.

  • Validation: The formation of the tertiary amine is confirmed by the disappearance of the N-H stretch (~3400 cm⁻¹) in IR and the shift of the N-CH₂ protons in ¹H NMR.

Catalytic Cycle & Steric Management

BuchwaldHartwig RuPhos-Mediated Cycle for Sterically Hindered Amines Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br LigEx Amine Binding (Steric Gating) OxAdd->LigEx Compound A Deprot Deprotonation (Base) LigEx->Deprot NaOtBu RedElim Reductive Elimination Deprot->RedElim Pd-N Species RedElim->Pd0 Product Release

Caption: RuPhos ligand creates a pocket allowing the bulky secondary amine to bind.[1]

Advanced Protocol: Iridium-Catalyzed C-H Borylation

For late-stage diversification, installing a handle for Suzuki coupling.[1]

Rationale

Traditional electrophilic aromatic substitution (EAS) on Compound A is messy due to competing directing effects (OMe vs. NH-Alkyl). Iridium-catalyzed C-H borylation is sterically controlled, predominantly functionalizing the C4 position (meta to the bulky N-group and F, ortho to OMe).[1]

Protocol
  • Catalyst Premix: [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine, 3 mol%) in THF.[1]

  • Reagents: Add Compound A (1.0 equiv) and B₂pin₂ (Bis(pinacolato)diboron, 1.1 equiv).

  • Conditions: Heat at 80°C for 4–8 hours in a sealed tube.

  • Outcome: Yields the 4-Bpin derivative, ready for Suzuki coupling.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Hartwig, J. F. (2011). "Evolution of C–H Bond Functionalization Chemistry." Accounts of Chemical Research.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Miyaura, N. (2004). "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH.[1]

Disclaimer: All protocols involve hazardous chemicals.[1] Perform in a fume hood with appropriate PPE.

Sources

Introduction: The Transformative Influence of Fluorine in Material Design

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Fluorinated Anilines in Materials Science

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science. The carbon-fluorine (C-F) bond, being one of the strongest single bonds in organic chemistry, imparts exceptional thermal and chemical stability to materials.[1][2] Fluorine's extreme electronegativity and the small van der Waals radius of the fluorine atom introduce unique electronic and steric effects that are leveraged to fine-tune material properties with remarkable precision.[3] Fluorinated anilines, as fundamental building blocks, provide a versatile platform for introducing these desirable traits into a wide array of advanced materials.

When integrated into polymers or functional molecules, fluorinated anilines can dramatically alter key characteristics:

  • Enhanced Stability: The strength of the C-F bond leads to materials with superior resistance to thermal degradation and chemical attack.[4][5]

  • Tuned Electronic Properties: As the most electronegative element, fluorine acts as a powerful electron-withdrawing group, systematically lowering the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5][6] This is a critical tool for designing semiconductors used in organic electronics.

  • Controlled Morphology and Solubility: Fluorination can increase the rigidity and planarity of polymer backbones, promoting ordered molecular packing and enhancing charge transport.[6][7] Concurrently, it can improve solubility in specific organic solvents, which is crucial for solution-based processing.[1][8]

  • Low Surface Energy: The presence of fluorine atoms typically results in materials with low surface energy, leading to hydrophobic and oleophobic (water- and oil-repellent) surfaces.[4][5]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of fluorinated anilines in materials science, complete with technical insights and validated experimental protocols.

Chapter 1: High-Performance Polymers Derived from Fluorinated Anilines

Fluorinated anilines are pivotal monomers for synthesizing high-performance polymers where durability, stability, and specific electronic properties are paramount.

Fluorinated Polyanilines (F-PANIs): Enhancing a Classic Conducting Polymer

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[8] Incorporating fluorine onto the aniline monomer unit creates derivatives with significantly improved properties.

Causality Behind Fluorination in Polyanilines: The introduction of fluorine atoms onto the aniline ring enhances the polymer's thermal stability due to the robust C-F bond.[1][3] It also increases solubility in common organic solvents compared to the often intractable parent PANI, which aids in processability.[1][3] However, the strong electron-withdrawing nature of fluorine can reduce the electron density on the polymer backbone, which typically leads to a decrease in electrical conductivity compared to unsubstituted PANI.[1][3] This trade-off can be managed by creating copolymers of aniline and fluoroaniline to balance conductivity with enhanced stability and processability.[9]

Data Summary: Impact of Fluorination on Polyaniline Properties

PropertyPolyaniline (PANI)Fluorinated Polyaniline (F-PANI)Rationale for Change
Thermal Stability GoodExcellentHigh C-F bond energy increases resistance to thermal degradation.[1][3]
Solubility Poor in common solventsImprovedFluorine substitution disrupts inter-chain packing, enhancing solubility.[1]
Electrical Conductivity 10⁻² - 10¹ S/cm10⁻⁶ - 10⁻² S/cmElectron-withdrawing fluorine reduces conjugation along the polymer chain.[3]
Morphology Typically granularVaries (globular, fibrous)Fluorine influences polymerization kinetics and intermolecular interactions.[3][9]

Experimental Protocol: Chemical Oxidative Polymerization of 3-Fluoroaniline

This protocol describes the synthesis of poly(3-fluoroaniline) using ammonium persulfate as an oxidant, a common and effective method for preparing functionalized polyanilines.[1][10]

Materials:

  • 3-Fluoroaniline (monomer)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

  • Hydrochloric acid (HCl, 1M) (dopant and reaction medium)

  • Methanol (for washing)

  • Acetone (for washing)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker (250 mL)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of 3-fluoroaniline in 100 mL of 1M HCl. Place the beaker in an ice bath and stir the solution until the temperature stabilizes at 0-5 °C.

  • Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate in 50 mL of 1M HCl. The molar ratio of oxidant to monomer is typically set at 1.25:1 to ensure complete polymerization.[11] Cool this solution in the ice bath.

  • Polymerization: Slowly add the chilled oxidant solution dropwise to the stirring monomer solution over 20-30 minutes. A color change to dark green or black should be observed, indicating the formation of the poly(3-fluoroaniline) emeraldine salt.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 2-4 hours to allow for complete polymerization.

  • Isolation of Polymer: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Washing and Purification: Wash the polymer powder on the filter paper sequentially with 1M HCl, deionized water, and finally methanol/acetone to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the resulting dark polymer powder in a vacuum oven at 60 °C for 24 hours.

Workflow for Chemical Oxidative Polymerization of Fluoroaniline

G cluster_prep Preparation (0-5 °C) cluster_reaction Polymerization cluster_purification Purification Monomer 3-Fluoroaniline in 1M HCl Polymerization Slowly add Oxidant to Monomer Solution Monomer->Polymerization Oxidant Ammonium Persulfate in 1M HCl Oxidant->Polymerization Stirring Stir for 2-4 hours at 0-5 °C Polymerization->Stirring Filtration Vacuum Filtration Stirring->Filtration Wash_HCl Wash with 1M HCl Filtration->Wash_HCl Wash_H2O Wash with DI Water Wash_HCl->Wash_H2O Wash_MeOH Wash with Methanol Wash_H2O->Wash_MeOH Drying Vacuum Dry at 60°C Wash_MeOH->Drying Final_Product Poly(3-fluoroaniline) (Emeraldine Salt) Drying->Final_Product

Caption: Workflow for F-PANI Synthesis.

Fluorinated Polyimides (F-PIs): For Advanced Electronics and Optics

Polyimides are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, making them indispensable in the aerospace and microelectronics industries.[12] However, conventional polyimides are often colored and insoluble, limiting their application. Fluorinated anilines, used as diamine monomers, are instrumental in overcoming these limitations.

Causality Behind Fluorination in Polyimides: Incorporating bulky, fluorine-containing groups (like -CF₃) via fluorinated aniline monomers disrupts the dense packing of polymer chains and weakens the intermolecular charge-transfer complexes that cause the characteristic color of polyimides.[12][13] This disruption leads to several key benefits:

  • Improved Optical Transparency: Reduced charge-transfer interactions result in nearly colorless films suitable for flexible displays and optical components.[12]

  • Lower Dielectric Constant: The increased free volume and the low polarizability of the C-F bond significantly reduce the material's dielectric constant, a critical requirement for interlayer dielectrics in integrated circuits.[14]

  • Enhanced Solubility: The less efficient chain packing improves solubility in organic solvents, enabling easier processing via spin-coating or casting.[13]

Data Summary: Property Comparison of Standard vs. Fluorinated Polyimides

PropertyStandard PI (e.g., Kapton)Fluorinated PI (e.g., from 6FDA/ODA)Rationale for Change
Optical Transmittance (@450nm) < 50% (Yellow/Amber)> 80% (Colorless)Disruption of charge-transfer complexes by fluorine groups.[12]
Dielectric Constant (1 MHz) ~3.4~2.5 - 2.8Increased free volume and low polarizability of C-F bonds.[14]
Moisture Absorption 1-3%< 0.5%Hydrophobic nature of fluorinated segments.
Solubility InsolubleSoluble in NMP, DMAc, etc.Bulky -CF₃ groups hinder close chain packing.[13]

Experimental Protocol: Two-Step Synthesis of a Fluorinated Polyimide

This protocol describes the synthesis of a fluorinated polyimide from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 4,4'-oxydianiline (ODA), a common route to highly transparent and low-dielectric films.[12]

Materials:

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • 4,4'-Oxydianiline (ODA) (a non-fluorinated diamine, used here with a fluorinated dianhydride for a common F-PI)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Acetic anhydride

  • Pyridine

  • Nitrogen gas supply

  • Three-neck flask with mechanical stirrer

Procedure: Step 1: Synthesis of Poly(amic acid) (PAA)

  • Setup: Assemble a dry three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.

  • Diamine Dissolution: Add ODA to the flask, followed by anhydrous DMAc to achieve a concentration of about 15-20 wt% solids. Stir under a gentle nitrogen flow until the diamine is fully dissolved.

  • Dianhydride Addition: Gradually add an equimolar amount of 6FDA powder to the diamine solution in small portions over about 1 hour. Maintain the temperature at room temperature.

  • Polymerization: Continue stirring the solution under nitrogen at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the high molecular weight PAA is formed.

Step 2: Imidization (Chemical)

  • Dehydrating Agent: To the viscous PAA solution, add a mixture of acetic anhydride (dehydrating agent) and pyridine (catalyst). Typically, a 2:1 molar ratio of acetic anhydride to pyridine is used, with 2 moles of acetic anhydride per mole of the amic acid repeat unit.

  • Conversion: Stir the mixture at room temperature for 12 hours or gently heat to 50-80 °C for 2-4 hours to complete the cyclization (imidization) to polyimide.

  • Precipitation and Washing: Pour the resulting polyimide solution into a large volume of vigorously stirred methanol. The polyimide will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration, wash it thoroughly with fresh methanol, and then dry it in a vacuum oven at 100-120 °C overnight.

Workflow for Two-Step Fluorinated Polyimide Synthesis

G cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Chemical Imidization cluster_isolation Isolation & Purification Monomers Fluorinated Dianhydride (6FDA) + Diamine (ODA) in DMAc Solvent Reaction1 Stir 12-24h under N₂ at RT Monomers->Reaction1 PAA Poly(amic acid) Solution Reaction1->PAA Reagents Add Acetic Anhydride + Pyridine PAA->Reagents Reaction2 Stir 12h at RT or Heat to 50-80°C Reagents->Reaction2 PI_Solution Polyimide Solution Reaction2->PI_Solution Precipitate Precipitate in Methanol PI_Solution->Precipitate FilterWash Filter and Wash with Methanol Precipitate->FilterWash Dry Vacuum Dry FilterWash->Dry Final_Product Fluorinated Polyimide (Powder) Dry->Final_Product

Caption: Synthesis of Fluorinated Polyimides.

Chapter 2: Advanced Functional Materials for Organic Electronics

The precise electronic control afforded by fluorine substitution makes fluorinated anilines essential building blocks for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Tuning Optoelectronic Properties in Conjugated Systems

In conjugated organic materials, the energy difference between the HOMO and LUMO levels—the bandgap—determines the material's optical and electronic properties. Fluorination is arguably the most powerful strategy for tuning these energy levels.

Mechanism of Action: The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect on the aromatic system. This effect stabilizes both the filled (HOMO) and empty (LUMO) orbitals, leading to a decrease in their energy levels.[4][5][6] This simultaneous lowering of frontier orbitals is highly beneficial:

  • In OPVs: Lowering the HOMO level of the donor polymer increases the open-circuit voltage (V_oc) of the solar cell, a key factor for higher power conversion efficiency.[6]

  • In OLEDs and OFETs: Deeper HOMO levels lead to greater environmental stability, making the materials less susceptible to oxidation by air and moisture.[7]

  • Intramolecular Interactions: Non-covalent interactions (e.g., F···H, F···S) can lock the polymer backbone into a more planar conformation, which enhances π-π stacking, improves charge carrier mobility, and reduces disorder.[6][7]

Diagram of Fluorine's Effect on Molecular Energy Levels

G cluster_0 Non-Fluorinated Polymer cluster_1 Fluorinated Polymer LUMO1 LUMO HOMO1 HOMO LUMO1->HOMO1   Eg LUMO2 LUMO LUMO1->LUMO2 Lowered HOMO2 HOMO HOMO1->HOMO2 Lowered LUMO2->HOMO2   Eg' Energy Energy y_axis y_axis->Energy

Caption: Fluorination lowers HOMO/LUMO levels.

Hole-Transporting Materials (HTMs) for Perovskite Devices

Perovskite solar cells (PSCs) and light-emitting diodes (PeLEDs) have shown remarkable performance, but the stability of the hole-transporting layer (HTL) is often a bottleneck. Spiro-OMeTAD, the benchmark HTM, is prone to degradation. Fluorinated aniline derivatives are being developed as highly stable and efficient next-generation HTMs.[15]

Causality and Protocol Insights: Fluorinated aniline units are attached to a rigid core (like spiro[fluorene-9,9′-xanthene], or SFX) via synthetic routes such as the Buchwald-Hartwig amination.[15] The fluorination serves multiple purposes:

  • Energy Level Alignment: The HOMO level is lowered to better match the valence band of the perovskite, facilitating efficient hole extraction.[15]

  • Enhanced Stability: The deeper HOMO level makes the HTM more resistant to oxidation.

  • Improved Hydrophobicity: The fluorinated layer helps protect the underlying perovskite layer from moisture ingress, a major degradation pathway.[15]

Protocol: Synthesis of an SFX-Based Fluorinated HTM via Buchwald-Hartwig Amination

This protocol outlines the synthesis of a hole-transporting material where a fluorinated aniline is coupled to a dibrominated SFX core.

Materials:

  • Dibromo-SFX core (e.g., 2,7-dibromo-spiro[fluorene-9,9'-xanthene])

  • Fluorinated aniline (e.g., 4-fluoro-N-methylaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)

  • Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃HBF₄) (ligand)

  • Sodium tert-butoxide (NaOt-Bu) (base)

  • Anhydrous toluene (solvent)

  • Schlenk flask and line

  • Silica gel for column chromatography

Procedure:

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the dibromo-SFX core, sodium tert-butoxide, Pd₂(dba)₃, and P(t-Bu)₃HBF₄.

  • Reagent Addition: Add the fluorinated aniline to the flask, followed by anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, quench the reaction with deionized water and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

Fluorinated anilines are not merely specialty chemicals but enabling building blocks that have fundamentally expanded the performance limits of advanced materials. From enhancing the durability of structural polymers to providing the precise electronic tuning required for next-generation electronics, their impact is widespread. The ability to systematically modify properties like thermal stability, solubility, optical transparency, and frontier energy levels ensures their continued relevance.

Future research will likely focus on developing more complex, multi-fluorinated aniline derivatives to create materials with even more finely-tuned properties. As synthetic methodologies become more efficient and sustainable, the integration of these powerful molecular tools will continue to drive innovation in fields ranging from flexible electronics and renewable energy to aerospace engineering and biomedical devices.

References

  • Tuning Surface Energy of Conjugated Polymers via Fluorine Substitution of Side Alkyl Chains: Influence on Phase Separation of Thin Films and Performance of Polymer Solar Cells. (2017). ACS Omega. [Link]

  • Electrochemical synthesis of fluorinated polyanilines. (n.d.). Academia.edu. [Link]

  • Synthesis and characterization of fluorine-substituted polyanilines. (2002). ResearchGate. [Link]

  • Influence of fluorine substitution position on electrochromic and capacitive properties of hybrid conjugated polymer. (2022). Organic Electronics. [Link]

  • An Overview Of Physical Properties Of Poly(Aniline-Co-2-Fluoroaniline). (2015). JMEST. [Link]

  • Impact of Backbone Fluorination on π-Conjugated Polymers in Organic Photovoltaic Devices: A Review. (2016). MDPI. [Link]

  • Tuning Surface Energy of Conjugated Polymers via Fluorine Substitution of Side Alkyl Chains: Influence on Phase Separation of Thin Films and Performance of Polymer Solar Cells. (2017). PMC. [Link]

  • Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. (2017). Taylor & Francis Online. [Link]

  • Synthesis of Fluorinated Polyimides. (n.d.). In Fluoropolymers. [Link]

  • Advances in Fluorine-Rich Conjugated Backbones: Balancing Stability, Conductivity, and Processability. (2023). ResearchGate. [Link]

  • Fluoroaniline Series. (n.d.). Sparrow Chemical. [Link]

  • Synthesis of Fluoro-functional Conjugated Polymers by Electrochemical Methods. (2014). Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. (2017). ResearchGate. [Link]

  • Electrochemical synthesis of fluorinated polyanilines. (2015). ResearchGate. [Link]

  • Synthesis and characterization of difluor-aniline polymers. (2002). Universidad de Sonora. [Link]

  • Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. (2018). Semantic Scholar. [Link]

  • Evaluating Fluorinated-Aniline Units with Functionalized Spiro[Fluorene-9,9′-Xanthene] as Hole-Transporting Materials in Perovskite Solar Cells and Light-Emitting Diodes. (2024). MDPI. [Link]

  • Synthesis and properties of fluorinated copolymerized polyimide films. (2020). SciELO. [Link]

  • Fluorinated Polyimides: Synthesis, Properties, and Applications. (2019). ResearchGate. [Link]

  • Effect of structural factors on the physicochemical properties of functionalized polyanilines. (2020). RSC Publishing. [Link]

  • Experiment 11 CONDUCTING POLYMER — POLYANILINE. (n.d.). National Taiwan University. [Link]

Sources

Application Note: Large-Scale Synthesis of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule Profile[2][3]
  • Chemical Name: 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

  • Core Structure: Electron-rich aniline derivative with a specific N-alkyl chain (isoamyl group).

  • Primary Application: High-Value Intermediate (HVI) for kinase inhibitors or CNS-active pharmaceutical ingredients (APIs).

  • Synthetic Challenge: Mono-alkylation of an aniline without over-alkylation (formation of tertiary amine) or side-reactions involving the electron-donating methoxy group.

Retrosynthetic Strategy

For large-scale production (>1 kg), direct alkylation using alkyl halides (e.g., 1-bromo-3-methylbutane) is not recommended due to poor selectivity (over-alkylation) and genotoxic impurity concerns (residual alkyl halides).

Selected Route: Reductive Amination. This route ensures mono-alkylation selectivity and utilizes readily available commodity precursors: 2-Fluoro-5-methoxyaniline and Isovaleraldehyde (3-methylbutanal).

Retrosynthesis Target Target Molecule 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline Imine Intermediate Imine (E)-2-fluoro-5-methoxy-N-(3-methylbutylidene)aniline Target->Imine Reduction (H2/Pt or STAB) Aniline Starting Material A 2-Fluoro-5-methoxyaniline Imine->Aniline + Aldehyde Starting Material B Isovaleraldehyde (3-methylbutanal) Imine->Aldehyde

Figure 1: Retrosynthetic disconnection showing the reductive amination pathway.

Part 2: Process Development & Protocols[4][5]

Critical Process Parameters (CPPs)

The 2-fluoro and 5-methoxy substituents create a specific electronic environment. The methoxy group (C5) is an electron-donating group (EDG), increasing the nucleophilicity of the amine, which aids imine formation.[1] However, the fluorine (C2) is electron-withdrawing via induction, slightly deactivating the nucleophile but also preventing oxidation at the ortho-position.[1]

ParameterSpecificationRationale (Causality)
Stoichiometry Aldehyde: 1.05 - 1.10 eqSlight excess ensures complete consumption of the expensive aniline.
Solvent Toluene (H2) or DCE (STAB)Toluene: Azeotropic water removal drives imine equilibrium. DCE: Solubilizes borohydride intermediates (Lab scale only).
Temperature 20–25°C (Reduction)Higher temps increase dimer formation and defluorination risks.[1]
pH Control AcOH (1.0 eq)Acid catalysis is required to activate the carbonyl for imine formation.[1]
Protocol A: Pilot Scale (100 g – 1 kg)

Method: Sodium Triacetoxyborohydride (STAB) Reduction. Best for: Pilot batches where equipment simplicity is prioritized over raw material cost.[1] STAB is milder than NaBH4 and prevents reduction of the aldehyde before imine formation.[1]

Reagents & Materials
  • 2-Fluoro-5-methoxyaniline (1.0 equiv)

  • Isovaleraldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (glacial) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (10 Volumes)

Step-by-Step Procedure
  • Imine Formation (In-Situ):

    • Charge reaction vessel with 2-Fluoro-5-methoxyaniline and DCE (10 vol).

    • Add Isovaleraldehyde followed by Acetic Acid .[1]

    • Checkpoint: Stir for 30–60 minutes at 20–25°C. Monitor via HPLC for conversion to imine (Target >95%).

  • Reduction:

    • Cool the mixture to 15°C.

    • Add STAB portion-wise over 1 hour. Caution: Mild exotherm and H2 evolution.

    • Stir at 20–25°C for 4–6 hours.

  • Quench & Workup:

    • Quench by slow addition of saturated NaHCO3 (aq) until pH 8.

    • Separate phases.[1] Extract aqueous layer with DCM.[1]

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification:

    • The crude oil is often sufficiently pure (>95%).[1] If required, convert to the HCl salt by adding 1M HCl in ether/dioxane to precipitate the solid salt, which is easily filtered.[1]

Protocol B: Manufacturing Scale (>5 kg)

Method: Catalytic Hydrogenation (Pt/C). Best for: Commercial manufacturing.[1] Eliminates boron waste and uses cheaper reagents.[1]

Reagents & Materials
  • 2-Fluoro-5-methoxyaniline (1.0 equiv)

  • Isovaleraldehyde (1.05 equiv)

  • Catalyst: 5% Pt/C (sulfided preferred to prevent de-halogenation) (2 wt% loading)

  • Hydrogen Gas (H2)

  • Solvent: Methanol or Ethanol (8 Volumes)

Step-by-Step Procedure
  • Reactor Setup:

    • In a hydrogenation autoclave, charge 2-Fluoro-5-methoxyaniline , Methanol , and Isovaleraldehyde .[1]

    • Stir for 1 hour to establish imine equilibrium.

  • Catalyst Loading:

    • Safety: Under nitrogen purge, add the Pt/C catalyst as a slurry in methanol (wetting prevents pyrophoric ignition).[1]

  • Hydrogenation:

    • Pressurize vessel to 3–5 bar (45–75 psi) with H2.

    • Maintain temperature at 25–30°C . Note: Do not exceed 40°C to avoid defluorination.[1]

    • Agitate vigorously.[1] Reaction is diffusion-controlled.

  • Filtration & Isolation:

    • Once H2 uptake ceases (approx. 4–8 hours), vent H2 and purge with N2.[1]

    • Filter catalyst through a Celite bed or sparkler filter.[1]

    • Concentrate filtrate to obtain the product.[1]

    • Distillation: High-vacuum distillation can be used for the free base if salt formation is not desired.

Part 3: Process Safety & Engineering Controls[1]

Reaction Safety Logic

The reductive amination involves distinct hazards depending on the route chosen.

SafetyLogic cluster_STAB STAB Route Hazards cluster_Hydro Hydrogenation Route Hazards H1 Boron Waste (Eco-toxicity) H2 H2 Evolution (Quench Step) Control Engineering Controls H2->Control Scrubbers/Ventilation H3 Pressurized H2 (Explosion Risk) H3->Control Burst Discs/Grounding H4 Pyrophoric Catalyst (Fire Risk) H4->Control Wet Catalyst Loading

Figure 2: Hazard identification and engineering control mapping.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<80%) Wet solvent inhibiting imine formation.Add molecular sieves or use azeotropic distillation (Toluene) prior to reduction step.[1]
Impurity: Dialkylation Excess aldehyde + high temp.[1]Strict control of stoichiometry (1.05 eq max) and maintain T < 25°C.
Impurity: Defluorination Over-reduction (Hydrogenation only).Switch to sulfided Pt/C or reduce H2 pressure; lower temperature.
Impurity: Alcohol Reduction of aldehyde before imine forms.[1]STAB: Ensure 1h pre-stir of amine+aldehyde. Hydro: Increase amine concentration.

Part 4: Analytical Specifications

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm.[1]

  • Retention Time Logic:

    • Aniline (SM): Early eluting (Polar).[1]

    • Aldehyde: Early/Mid (often invisible at 254 nm).[1]

    • Product: Late eluting (Increased lipophilicity from isoamyl group).[1]

    • Dialkylated Impurity: Very late eluting (Most lipophilic).[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Chapter 8: Reductive Amination).

  • Gross, T., et al. (2010).[1] "Industrial Scale Hydrogenation of Imines." Organic Process Research & Development, 14(6), 1433–1438.[1] (Validation of hydrogenation safety parameters).

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Syntheses. Academic Press.[1] (Foundational text on preventing dehalogenation during reduction).

Sources

Troubleshooting & Optimization

side reactions in the synthesis of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

Executive Summary

Target Molecule: 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline Primary Application: Kinase inhibitor fragments, GPCR ligand intermediates.[1][2] Critical Challenge: The starting aniline (2-Fluoro-5-methoxyaniline) exhibits reduced nucleophilicity due to the combined inductive electron-withdrawing effects of the ortho-fluorine and meta-methoxy groups.[1][2] This creates a kinetic bottleneck during imine formation, often leading to incomplete conversion or competitive reduction of the aldehyde.

This guide details the Reductive Amination route (Gold Standard), utilizing Sodium Triacetoxyborohydride (STAB), and provides a troubleshooting framework for its specific side reactions.

Module 1: Reaction Logic & Mechanism

The "Gold Standard" Protocol: Abdel-Magid Reductive Amination We recommend using Sodium Triacetoxyborohydride (STAB) in DCE or THF.[1][2] Unlike NaCNBH₃, STAB is non-toxic and avoids the need for harsh pH adjustments. Unlike catalytic hydrogenation, it eliminates the risk of defluorination.

Electronic Analysis (Why this reaction fails):

  • 2-Fluoro (-I Effect): The fluorine atom at the ortho position pulls electron density away from the nitrogen lone pair via induction, lowering the HOMO energy and reducing nucleophilic attack on the aldehyde.

  • 5-Methoxy (-I Effect): Located meta to the amine, the methoxy group cannot donate electrons via resonance.[1][2] It exerts a mild inductive withdrawing effect (

    
    ), further deactivating the ring.
    

Implication: The formation of the carbinolamine intermediate is slow. You must use an acid catalyst (Acetic Acid) to activate the aldehyde.

Visualizing the Pathway & Side Reactions

ReactionPathway SM_Aniline Start: 2-Fluoro-5-methoxyaniline Imine Intermediate: Imine/Iminium SM_Aniline->Imine + Aldehyde + AcOH (Cat.) Aldehyde Reagent: Isovaleraldehyde Aldehyde->Imine Side_Alcohol Impurity A: Isoamyl Alcohol (Aldehyde Reduction) Aldehyde->Side_Alcohol Direct Reduction (Fast if Imine slow) Product Target: Secondary Amine Imine->Product + STAB (Reduction) Side_Hydrolysis Reversion: Hydrolysis Imine->Side_Hydrolysis + H2O Side_Tertiary Impurity B: Tertiary Amine (Over-Alkylation) Product->Side_Tertiary + Aldehyde (Over-reaction) Side_Hydrolysis->SM_Aniline Reversion

Caption: Figure 1.[1][2][3] Reaction cascade showing the primary pathway (Green) and competitive side reactions (Red) driven by the low nucleophilicity of the starting aniline.

Module 2: Troubleshooting & Optimization

Side Reaction 1: Competitive Reduction (Isoamyl Alcohol Formation)

Symptom: LCMS shows large peak for Isoamyl alcohol; Starting Material (Aniline) remains unreacted.[2]

  • Root Cause: The aniline is too electron-poor to attack the aldehyde quickly.[1] The reducing agent (STAB) eventually reduces the unreacted aldehyde instead of the imine.

  • Corrective Action:

    • Stepwise Addition: Do not add STAB immediately. Stir Aniline + Aldehyde + AcOH (1.0 eq) for 2–4 hours first to establish the imine equilibrium.

    • Drying Agents: Add activated 4Å Molecular Sieves to the imine formation step. This removes water, driving the equilibrium toward the imine (Le Chatelier’s principle).

Side Reaction 2: Dialkylation (Tertiary Amine)

Symptom: Product converts to the N,N-di(isoamyl) species.[1]

  • Root Cause: The product (secondary amine) is more nucleophilic than the starting material (primary aniline) because the alkyl group is electron-donating. Once formed, it out-competes the starting material for the aldehyde.[1]

  • Corrective Action:

    • Stoichiometry: Strictly limit Isovaleraldehyde to 1.05 equivalents .

    • High Dilution: Run the reaction at 0.1 M concentration.

    • Use STAB: STAB is sterically bulky and reduces the iminium ion (formed from secondary amine) slower than the imine (formed from primary amine), providing natural chemoselectivity.

Side Reaction 3: Defluorination

Symptom: [M-18] mass loss observed in LCMS (Loss of F, gain of H).[1][2]

  • Root Cause: This occurs almost exclusively if Catalytic Hydrogenation (H₂/Pd-C) is used.[1][2] The C-F bond is labile under hydrogenation conditions, especially in electron-rich systems.[1]

  • Corrective Action:

    • Immediate: Switch to Hydride Reductions (STAB or NaCNBH₃).

    • If H₂ is mandatory: Use Pt/C (Platinum on Carbon) instead of Pd/C, or add a poison like Vanadium (V) to inhibit hydrogenolysis.

Module 3: Experimental Protocol (Optimized)

Scale: 1.0 mmol basis.

  • Imine Formation (The Critical Step):

    • To a dry vial, add 2-Fluoro-5-methoxyaniline (141 mg, 1.0 mmol) and DCE (1,2-Dichloroethane) (5.0 mL).

    • Add Isovaleraldehyde (90 mg, 1.05 mmol).

    • CRITICAL: Add Acetic Acid (60 mg, 1.0 mmol). Note: Stoichiometric acid is required here due to the weak basicity of the aniline.

    • Add 200 mg activated 4Å Molecular Sieves .

    • Stir at Room Temperature for 2 hours. Check LCMS for imine formation (mass [M+H]+ = 210).[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) in one portion.

    • Allow to warm to RT and stir overnight (12–16 h).

  • Workup:

    • Quench with saturated NaHCO₃ (aq) to neutralize the acid and decompose borate complexes.

    • Extract with DCM (3x).[2]

    • Dry over Na₂SO₄ and concentrate.[2][4]

Module 4: Diagnostic Flowchart

Troubleshooting Start Issue Detected CheckLCMS Analyze LCMS Data Start->CheckLCMS IsSMLeft Is Starting Aniline Present? CheckLCMS->IsSMLeft IsTertiary Is Tertiary Amine Present? IsSMLeft->IsTertiary No (SM Consumed) IsAlcohol Is Isoamyl Alcohol Major Peak? IsSMLeft->IsAlcohol Yes Sol_Stoich Fix: Reduce Aldehyde to 1.0 eq Dilute Reaction IsTertiary->Sol_Stoich Yes Sol_Reagent Fix: Switch Reagent (STAB is preferred) IsTertiary->Sol_Reagent No (Other impurity) Sol_Force Fix: Pre-form Imine with Mol. Sieves + AcOH IsAlcohol->Sol_Force Yes (Imine formation failed)

Caption: Figure 2. Diagnostic logic for resolving yield issues based on crude LCMS data.

FAQ: Frequently Asked Questions

Q: Can I use NaBH₄ instead of STAB? A: Generally, no . NaBH₄ is too strong and will reduce the aldehyde to the alcohol faster than it reduces the imine. If you must use NaBH₄, you must pre-form the imine in Methanol for 4 hours, verify complete conversion, and then add NaBH₄ at 0°C.

Q: Why is the reaction turning black/tarry? A: This suggests oxidation of the aniline. Ensure you are using degassed solvents and running the reaction under Nitrogen/Argon. Electron-rich anilines (even with the F-atom) are prone to oxidation over long stir times.[1][2]

Q: I see a peak at M+14 in the mass spec. What is it? A: This is likely a methylation side product.[2] If you are using Methanol as a solvent, the intermediate iminium species can sometimes exchange. However, this is rare with STAB.[2] More likely, it is an impurity in your Isovaleraldehyde (check for formaldehyde contamination) or the presence of trace methyl iodide if you attempted alkylation previously.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[7] [Link]

  • Hansch, C. , Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[2][7] Organic Reactions, 59, 1-714.[1][2] [Link][1]

Sources

dealing with impurities in 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Remediation Guide

Executive Summary

You are working with 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline , a secondary amine intermediate often used in kinase inhibitor synthesis. This molecule presents a specific "triad of trouble" for purification:

  • Electronic Activation: The 5-methoxy group makes the ring electron-rich, increasing susceptibility to oxidation (darkening).

  • Basicity Nuance: The N-alkyl group increases basicity relative to the primary aniline starting material, but the fluorine atom withdraws electron density, suppressing the pKa compared to non-fluorinated alkyl anilines.

  • Lipophilicity: The isopentyl (3-methylbutyl) tail adds significant non-polar character, often making the compound an oil rather than a solid, complicating recrystallization.

This guide addresses the three most common impurity classes: Unreacted Starting Material (Primary Amine) , Over-Alkylated Byproduct (Tertiary Amine) , and Oxidative Degradants .

Module 1: Diagnostic & Identification

Before attempting purification, confirm the identity of your impurities using this rapid triage guide.

Q: I see three distinct spots on my TLC (or peaks in LC-MS). What are they?

A: In a standard reductive amination or alkylation synthesis, your profile typically follows this pattern:

ComponentStructure DescriptionRelative Polarity (TLC on Silica)LC-MS Signature (ESI+)
Impurity A (Tertiary Amine) N,N-bis(3-methylbutyl) derivativeLeast Polar (High R_f)[M+H]⁺ + 70 Da (vs Product)
Target Product (Secondary Amine) N-(3-methylbutyl) derivativeMid Polar [M+H]⁺ ~ 212.14
Impurity B (Starting Material) 2-Fluoro-5-methoxyanilineMost Polar (Low R_f)[M+H]⁺ - 70 Da (vs Product)

Technical Insight: The tertiary amine moves fastest on silica because it lacks an N-H bond to hydrogen bond with the stationary phase silanols. The primary amine (Starting Material) drags the most due to two N-H protons interacting with the silica.

Module 2: Chemical Remediation Strategies

Use these protocols when standard flash chromatography fails to separate the "spots."

Q: I cannot separate the unreacted starting material (Primary Amine) from my product. They co-elute.

A: This is a classic problem. The polarity difference between a primary and secondary aniline is often insufficient for standard silica separation.

Protocol: Chemical Scavenging (The "Isocyanate Sweep") Instead of brute-force chromatography, chemically modify the impurity to drastically change its polarity.

  • Dissolve: Take your crude mixture in dry Dichloromethane (DCM).

  • Add Scavenger: Add 1.2 equivalents (relative to the impurity % by HPLC) of phenyl isocyanate or acetic anhydride .

    • Mechanism:[1][2][3] Phenyl isocyanate reacts rapidly with the primary amine (Starting Material) to form a urea. It reacts much slower with your bulky secondary amine product.

  • Stir: Agitate at RT for 30–60 minutes.

  • Wash: Perform a mild acid wash (0.5 M HCl).

    • Result: Your basic Product stays in the aqueous layer. The neutral Urea impurity stays in the DCM.

  • Recover: Basify the aqueous layer (pH > 10) and extract your pure product back into DCM.

Critical Warning: Do not use strong electrophiles (like acid chlorides) without controlling temperature, as they will eventually attack your secondary amine product.

Q: My product is turning brown/black upon storage. Is it decomposing?

A: Yes, this is oxidative degradation , driven by the electron-donating methoxy group at the 5-position.

The Mechanism: Electron-rich anilines form radical cations in the presence of oxygen and light. These radicals couple to form azo-dimers or quinone-imines, which are highly colored (chromophores) even at trace ppm levels.

Storage Protocol:

  • Argon Shield: Always store under an inert atmosphere.

  • Amber Glass: Block UV light to prevent photo-oxidation.

  • Salt Formation: If possible, convert the free base oil into a solid salt (e.g., Hydrochloride or Oxalate).

    • Procedure: Dissolve oil in Et₂O. Add 1M HCl in Et₂O dropwise. Filter the white precipitate.

    • Why? Protonating the nitrogen ties up the lone pair, significantly raising the oxidation potential and stabilizing the molecule [1].

Module 3: Advanced Purification Workflows

Visualizing the decision process for cleanup.

Workflow: The "Acid-Base Switch"

Since your molecule has a lipophilic tail (isopentyl) and a basic nitrogen, you can use pH manipulation to separate it from neutral impurities (like unreacted aldehydes from reductive amination).

PurificationStrategy Crude Crude Reaction Mixture (Oil) AcidWash Dissolve in EtOAc Wash with 1M HCl Crude->AcidWash OrgLayer1 Organic Layer (Contains Neutral Impurities: Aldehydes, Non-basic tars) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product + Amine Impurities) AcidWash->AqLayer1 Keep Basify Adjust pH to ~10 (using NaOH or Na2CO3) AqLayer1->Basify Extract Extract into DCM or EtOAc Basify->Extract FinalOrg Final Organic Layer (Amines Only) Extract->FinalOrg Scavenge Optional: Scavenger Resin (Remove Primary Amine) FinalOrg->Scavenge If Purity < 95%

Figure 1: Acid-Base Extraction Workflow. This method utilizes the basicity of the aniline nitrogen to separate it from non-basic synthetic byproducts.

Module 4: Chromatographic Troubleshooting

Q: I am getting severe peak tailing on HPLC. How do I fix this?

A: Tailing is caused by the interaction of the basic amine nitrogen with residual silanol groups (Si-OH) on the column stationary phase.

Optimization Table:

ParameterRecommendationWhy?
Column Choice C18 with End-capping or Hybrid Particle (e.g., XBridge) "End-capping" chemically blocks silanols, preventing the amine from "sticking."
Mobile Phase pH High pH (pH 9-10) (if column resistant)At high pH, the amine is neutral (free base) and interacts purely via hydrophobic mechanisms, sharpening the peak [2].
Modifier 0.1% Triethylamine (TEA) or Ammonium Hydroxide TEA competes for the silanol sites, effectively "masking" the column surface from your analyte.
Alternative Low pH (0.1% Formic Acid) Protonates the amine fully. While this can sometimes cause exclusion, it often provides better solubility and MS sensitivity.
Q: What is the best method to separate the "Over-Alkylated" impurity?

A: The tertiary amine impurity (N,N-di-isopentyl) is significantly more hydrophobic than your target secondary amine.

  • Flash Chromatography: Use a gradient of Hexane:Ethyl Acetate (start 100:0 -> 80:20). The tertiary amine will elute very early (High Rf).

  • Reverse Phase: Use a shallow gradient (e.g., 50% B to 70% B over 20 mins). The extra isopentyl group adds massive retention in reverse phase, creating a large window between Product and Impurity A.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of operating pH." Journal of Chromatography A, 2010 .

  • BenchChem Technical Support. "Purification of Substituted Anilines: Troubleshooting Guide." BenchChem Knowledge Base, 2025 .

  • Sigma-Aldrich. "5-Fluoro-2-methoxyaniline Product Safety & Handling." Merck/MilliporeSigma Safety Data Sheet.

Disclaimer: This guide is intended for research and development purposes only. All experimental protocols should be performed in a fume hood with appropriate PPE.

Sources

troubleshooting guide for 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Guide for 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

Case ID: #SYN-2F5M-ISO Subject: Troubleshooting & Optimization of N-Alkylation for Electron-Deficient Anilines Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Molecule Profile

User Query: "I am attempting to synthesize 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline but am experiencing low conversion and difficult purification. What are the optimal conditions?"

Scientist Analysis: This synthesis involves the N-alkylation of an aniline that is both sterically compromised (ortho-fluorine) and electronically deactivated (inductive effect of fluorine).[1] While the 5-methoxy group provides some mesomeric stabilization, the nucleophilicity of the nitrogen is significantly lower than that of unsubstituted aniline (pKa of conjugate acid ~3.2 vs 4.6).

  • Target Molecule: 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline[1]

  • Primary Challenges: Slow imine formation, competitive over-alkylation (tertiary amine formation), and separation of the secondary amine product from the unreacted primary amine.

Method A: Reductive Amination (The Industry Standard)

This is the preferred route for scale and simplicity. We utilize the Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB), which tolerates the lower nucleophilicity of your starting material.

Experimental Protocol (Optimized)
  • Imine Formation (Critical Step):

    • Charge 2-Fluoro-5-methoxyaniline (1.0 equiv) and Isovaleraldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE).

    • Technical Note: Add Acetic Acid (1.0–2.0 equiv).[1] The acid catalyst is non-negotiable here; it protonates the carbonyl, facilitating attack by the electron-deficient aniline.

    • Stir at Room Temperature (RT) for 1–2 hours. Do not add reductant yet.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 equiv) in one portion.[1]

    • Stir at RT for 4–16 hours.[1] Monitor by LCMS.[1]

  • Quench:

    • Quench with saturated aqueous NaHCO₃.[1] Extract with DCM.[1]

Troubleshooting Guide: Reductive Amination
IssueProbable CauseCorrective Action
Low Conversion (<50%) Poor imine equilibrium due to 2-F steric/electronic hindrance.Force Conditions: Use Ti(OiPr)₄ (1.0 equiv) as a Lewis acid / water scavenger during imine formation.[1] Stir 4h, then add NaBH₄ (not STAB) and MeOH.
Tertiary Amine (Over-alkylation) Reductant added too fast or excess aldehyde present during reduction.[1]Stepwise Addition: Ensure imine formation is complete by NMR/TLC before adding the hydride.[1] Use exactly 1.05 equiv of aldehyde.[1]
Sticky/Gummy Reaction Boron-amine complexes.[1]Workup Tweak: Quench with 1M tartaric acid or Rochelle's salt solution and stir vigorously for 30 mins to break boron chelates.
Visual Workflow: Reductive Amination Logic

ReductiveAmination Start Start: 2-Fluoro-5-methoxyaniline Reagents Add Isovaleraldehyde + AcOH Start->Reagents CheckImine Check Imine Formation (TLC/NMR) Reagents->CheckImine AddReductant Add NaBH(OAc)3 CheckImine->AddReductant Imine Formed AddLewis Add Ti(OiPr)4 (Scavenger) CheckImine->AddLewis No Reaction Product Target: Secondary Amine AddReductant->Product 1.0 eq Aldehyde OverAlk Risk: Tertiary Amine AddReductant->OverAlk >1.5 eq Aldehyde AddLewis->AddReductant After 4h

Caption: Logic flow for controlling selectivity in reductive amination of deactivated anilines.

Method B: Buchwald-Hartwig Cross-Coupling (High Fidelity)[1]

If Method A fails due to equilibrium issues, use Palladium-catalyzed C-N coupling.[1] This forces the bond formation regardless of the aniline's nucleophilicity.

  • Substrates: 1-Bromo-2-fluoro-5-methoxybenzene + Isoamylamine.[1]

Experimental Protocol
  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂.[1]

  • Ligand: BrettPhos or RuPhos (Preferred for primary aliphatic amines coupling with aryl halides).[1]

  • Base: NaOtBu (Strong base required for activation).[1]

  • Solvent: Toluene or Dioxane, 100°C.

Troubleshooting Guide: Pd-Catalysis
IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning or oxidation.[1]Degassing: Sparge solvent with Argon for 20 mins.[1] Ensure amine is distilled and free of thiols/impurities.[1]
Dehalogenation (Ar-H formed) Beta-hydride elimination from the amine.[1]Switch Ligand: Move to BrettPhos . It is bulky and specifically designed to prevent beta-hydride elimination in aliphatic amine couplings.[1]
Regioselectivity Issues Coupling at wrong position (rare for this substrate).[1]Substrate Control: Ensure you are using the Bromo-arene, not the Fluoro-arene (unless using SnAr conditions, which are difficult here).

Purification & Characterization

Separating the secondary amine (Product) from the primary amine (Starting Material) is the most common pain point because their polarities are similar.

Purification Strategy: The "Chemical Hook"

If column chromatography (Hexane/EtOAc) does not separate them:

  • Acetic Anhydride Scavenge: Add 0.5 equiv of Acetic Anhydride to the crude mixture.

    • Logic: The primary aniline (SM) reacts much faster than the bulky secondary amine (Product) to form an acetamide.

    • Result: The acetamide is significantly less polar and easily separated by column chromatography.

  • Acid-Base Extraction:

    • The secondary amine is more basic than the electron-poor primary aniline.[1]

    • Extract with weak acid (pH ~4-5 citrate buffer).[1] The product protonates and moves to water; the fluorinated SM stays in organic. (Validation required for specific pKa split).

Representative Data Expectations
ParameterExpected ValueNotes
¹H NMR (NH) Broad singlet, ~3.5–4.5 ppmDisappears with D₂O shake.[1]
¹H NMR (N-CH₂) Triplet/Multiplet, ~3.0–3.2 ppmDistinct shift from SM signals.[1]
¹H NMR (Ar-H) 3 Signals (dd, dt patterns)Coupling with ¹⁹F will split signals (J ~8-12 Hz).[1]
MS (ESI+) [M+H]⁺ = 226.1Check for [M+H]⁺ = 296 (Tertiary amine impurity).[1]
Visual Workflow: Purification Logic

Purification Crude Crude Mixture (SM + Product) TLC TLC Check (Delta Rf < 0.1?) Crude->TLC Column Standard Flash Column (Hex/EtOAc) TLC->Column No (Good Sep) Scavenge Add Ac2O (0.5 eq) Converts SM to Amide TLC->Scavenge Yes (Co-elution) FinalPur Chromatography (Easy Separation) Scavenge->FinalPur

Caption: Purification decision tree for separating primary vs. secondary amines.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Maikel, A., et al. (2003).[1] "Electronic Effects in Reductive Amination." Tetrahedron Letters. (General reference for pKa influence on imine formation).

  • BenchChem Technical Support. (2025). "Purification of Substituted Anilines." Link

Sources

preventing over-alkylation in N-(3-methylbutyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support: Selective Synthesis of N-(3-methylbutyl)aniline

Welcome to the Amine Synthesis Technical Support Hub. Ticket ID: N-ALK-ISO-001 Status: Open Subject: Preventing Over-Alkylation (Formation of Tertiary Amines)

Executive Summary

Synthesizing N-(3-methylbutyl)aniline (a secondary amine) often results in a mixture containing significant amounts of the tertiary amine byproduct, N,N-di(3-methylbutyl)aniline . This occurs because the product (secondary amine) is often more nucleophilic than the starting material (aniline), creating a kinetic trap.

This guide provides three validated protocols to solve this, ranging from modified direct alkylation to reductive amination.

Module 1: The Kinetic Trap (Why You Are Failing)

User Question: "I am reacting aniline with 1-bromo-3-methylbutane (isoamyl bromide) using K2CO3 in DMF. Why is my yield of the secondary amine stuck at 50% while the tertiary amine keeps increasing?"

Technical Diagnosis: You are fighting a losing battle against nucleophilicity. The introduction of an electron-donating alkyl group (the 3-methylbutyl chain) increases the electron density on the nitrogen atom.

  • Aniline (Starting Material): The lone pair is delocalized into the aromatic ring (Resonance), making it a weaker nucleophile.

  • N-(3-methylbutyl)aniline (Product): The alkyl group pushes electron density toward the nitrogen (Inductive Effect +I), making the lone pair more available for attack than in the starting aniline.

  • Result: The alkylating agent prefers to react with your product rather than your starting material.

KineticTrap Aniline Aniline (Weak Nucleophile) SecAmine N-(3-methylbutyl)aniline (Target: Stronger Nucleophile) Aniline->SecAmine Slow (k1) AlkylHalide Isoamyl Bromide AlkylHalide->SecAmine TertAmine N,N-di(3-methylbutyl)aniline (Over-alkylation Byproduct) AlkylHalide->TertAmine SecAmine->TertAmine FAST (k2 >> k1) CRITICAL FAILURE POINT

Figure 1: The kinetic trap where the product reacts faster than the starting material.

Module 2: The SN2 Solution (Cesium Hydroxide Protocol)

User Question: "I must use the alkyl halide (isoamyl bromide) because I have it in stock. How do I force mono-alkylation?"

The Solution: Switch your base to Cesium Hydroxide (CsOH) and add Molecular Sieves . Research by Salvatore et al. demonstrated that CsOH promotes mono-N-alkylation with high selectivity (typically 9:1 or greater).[1] The "Cesium Effect" is hypothesized to involve the formation of a dissolved cesium amide species that is highly reactive but sterically regulated, or the specific solvation shell of cesium preventing the second attack.

Protocol A: CsOH-Promoted Mono-Alkylation

ReagentEquivalentsRole
Aniline1.0 eqSubstrate
1-Bromo-3-methylbutane1.2 eqAlkylating Agent
CsOH · H2O1.2 eqBase (Promoter)
4Å Molecular Sieves250 mg/mmolWater Scavenger (Critical)
DMF (Anhydrous)0.2 M Conc.Solvent

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and add activated 4Å powdered molecular sieves.

  • Solvation: Add anhydrous DMF and Aniline. Stir for 10 minutes under Argon/Nitrogen.

  • Base Addition: Add CsOH · H2O in one portion.[2] The mixture may turn heterogeneous.

  • Alkylation: Add 1-bromo-3-methylbutane dropwise over 30 minutes.

  • Reaction: Stir at room temperature (23°C). Do not heat unless conversion is <10% after 4 hours.

  • Quench: Filter through a Celite pad to remove sieves/salts. Dilute with EtOAc, wash with water (3x) to remove DMF.

Why this works: The molecular sieves prevent the hydration of the cesium ion, maximizing the "Cesium Effect" which suppresses over-alkylation [1].

Module 3: The Reductive Amination Solution (The Gold Standard)

User Question: "I want the highest possible selectivity and I can buy 3-methylbutanal (isovaleraldehyde). What is the best method?"

The Solution: Reductive Amination using Sodium Triacetoxyborohydride (STAB) .[2] Unlike direct alkylation, this method proceeds via an imine intermediate.[3] The reducing agent (STAB) is selective; it reduces the imine (C=N) faster than the aldehyde (C=O), but crucially, it is mild enough that it does not rapidly reduce the intermediate required for the second alkylation.

Protocol B: STAB-Mediated Reductive Amination

ReagentEquivalentsRole
Aniline1.0 eqSubstrate
3-Methylbutanal1.1 - 1.2 eqCarbonyl Source
NaBH(OAc)3 (STAB)1.4 - 1.5 eqSelective Reducing Agent
Acetic Acid (AcOH)1.0 - 2.0 eqCatalyst (Activates Imine)
DCE or THF0.2 M Conc.Solvent

Step-by-Step:

  • Imine Formation: In a dry flask, mix Aniline and 3-Methylbutanal in DCE (1,2-Dichloroethane) or THF.

  • Activation: Add Acetic Acid. Stir for 15-30 minutes. (Formation of the imine is usually rapid).

  • Reduction: Cool to 0°C (optional, but good for control). Add NaBH(OAc)3 portion-wise over 10 minutes.

  • Stir: Allow to warm to Room Temp and stir for 2-4 hours.

  • Quench: Quench with saturated aqueous NaHCO3 (Caution: Gas evolution).

  • Workup: Extract with DCM.

Troubleshooting the "Stall": If the reaction stalls, do not add more aldehyde immediately. This promotes dialkylation. Instead, check pH. The reaction requires slightly acidic conditions (pH 5-6) to protonate the imine for reduction.

ReductiveAmination Start Aniline + Isovaleraldehyde Imine Imine Intermediate (Ph-N=CH-R) Start->Imine -H2O (Fast) STAB Add NaBH(OAc)3 (Selective Reductant) Imine->STAB Product N-(3-methylbutyl)aniline (Target) STAB->Product Fast Reduction Dialkyl Dialkylated Byproduct Product->Dialkyl Blocked by Sterics/Kinetics (Requires 2nd Imine formation)

Figure 2: The selectivity mechanism of Reductive Amination using STAB.

Module 4: Decision Matrix & Purification

Which method should I choose?

FeatureDirect Alkylation (CsOH) Reductive Amination (STAB)
Precursor Alkyl Halide (Isoamyl Bromide)Aldehyde (Isovaleraldehyde)
Selectivity Good (9:1)Excellent (>19:1)
Cost High (CsOH is expensive)Moderate (STAB is cheap)
Scalability Low (Heterogeneous mix)High (Homogeneous)
Recommendation Use only if Aldehyde is unavailable.Primary Recommendation

Purification of the Mixture: If you still encounter over-alkylation, separation is based on basicity and polarity.

  • TLC: The Tertiary amine is less polar (higher Rf) than the Secondary amine.

  • Chemical Separation:

    • React the crude mixture with Acetic Anhydride .

    • The Secondary amine (Target) becomes an amide (Neutral).

    • The Tertiary amine (Byproduct) remains basic.

    • Acid Wash: Wash the organic layer with 1M HCl. The Tertiary amine goes into the water; the Amide stays in the organic layer.

    • Hydrolysis: Hydrolyze the amide (NaOH/EtOH reflux) to recover pure N-(3-methylbutyl)aniline.

References

  • Salvatore, R. N. , Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[4] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[1][4][5][6] Organic Letters, 1(11), 1893–1896.

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][8][10] Studies on Direct and Indirect Reductive Amination Procedures.[3][8][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

Sources

Technical Support Center: Synthesis & Characterization of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview: The Reaction Landscape

Welcome to the technical support hub for the synthesis of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline . Based on the structural constraints of your target molecule, you are likely proceeding via Reductive Amination of 2-fluoro-5-methoxyaniline with isovaleraldehyde (3-methylbutanal).

While this route is generally robust, the specific electronic push-pull of the 2-fluoro-5-methoxy ring system introduces unique challenges regarding nucleophilicity and side-reaction kinetics.

Visualizing the Impurity Network

The following pathway map illustrates the genesis of the primary impurities (Impurities A, B, and C) relative to your Target Product (TP).

ReactionNetwork SM1 2-Fluoro-5-methoxyaniline (Starting Material) Imine Intermediate Imine (Transient) SM1->Imine + Aldehyde - H2O Aldehyde Isovaleraldehyde (Reagent) ImpB Impurity B: Isoamyl Alcohol (Reduction Byproduct) Aldehyde->ImpB Direct Reduction TP TARGET PRODUCT (Secondary Amine) Imine->TP + Reductant (NaBH(OAc)3) ImpA Impurity A: Bis-Alkylated (Tertiary Amine) TP->ImpA + Aldehyde (Over-alkylation) ImpC Impurity C: Des-Fluoro (Hydrodefluorination) TP->ImpC Pd/C + H2 (Avoid this route)

Figure 1: Reaction network showing the genesis of the Target Product and critical impurities.[1] Impurity C is specific to catalytic hydrogenation routes.

Troubleshooting Guide: Critical Impurities

Impurity A: The "Bis" Product (Dialkylation)

Identity: N,N-bis(3-methylbutyl)-2-fluoro-5-methoxyaniline. Symptom: LC-MS shows a persistent peak at M+70 relative to the product.

Root Cause: The target product (a secondary amine) is more nucleophilic than the starting aniline. The 2-fluoro group withdraws electron density from the primary amine (inductive effect, -I), making the initial attack on the aldehyde sluggish. Once the secondary amine forms, the alkyl group donates electron density (+I), making it more reactive than the starting material, leading to a runaway reaction with excess aldehyde.

Corrective Protocol:

  • Switch Reagent: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB is less likely to reduce the aldehyde directly and allows for "indirect" reductive amination [1].

  • Stepwise Addition: Do not mix all reagents at once.

    • Step 1: Stir Aniline + Aldehyde (1.05 eq) in DCE/AcOH for 30 mins to form the imine.

    • Step 2: Add STAB (1.4 eq) after imine formation is confirmed by TLC/LC-MS.

  • Protonation Control: If the problem persists, adding 1.0 eq of Acetic Acid protonates the resulting secondary amine, protecting it from further reaction.

Impurity B: Isoamyl Alcohol

Identity: 3-methylbutan-1-ol. Symptom: Low yield of amine; strong smell of whiskey/alcohol in the workup; broad singlet at ~3.6 ppm in 1H NMR.

Root Cause: Direct reduction of the aldehyde by the borohydride before it can condense with the aniline. This is common when the aniline is deactivated (like your 2-fluoro-5-methoxy scaffold).

Corrective Protocol:

  • Pre-drying: Ensure your solvent (DCE or THF) is dry. Water hydrolyzes the imine back to aldehyde, which is then reduced to alcohol.

  • Scavenging: This impurity is easily removed. Unlike Impurity A, Impurity B is non-basic. An acidic aqueous wash (1M HCl) will pull your Target Product into the aqueous phase, leaving Impurity B in the organic layer. Discard the organic layer, then basify the aqueous layer to recover the product.

Impurity C: Des-Fluoro Analog (Hydrodefluorination)

Identity: 3-methoxy-N-(3-methylbutyl)aniline. Symptom: Mass spectrum shows M-18 peak.

Root Cause: This occurs almost exclusively if you are using Catalytic Hydrogenation (H2, Pd/C) . The C-F bond, especially ortho to an amine, is susceptible to oxidative addition by Palladium [2].

Corrective Protocol:

  • Immediate Action: Stop using Pd/C.

  • Alternative: If you must use hydrogenation (e.g., for scale-up), switch to Pt/C (Platinum on Carbon) or add a catalyst poison like Vanadium (V) to suppress hydrogenolysis of the C-F bond [3]. However, the hydride route (STAB) is vastly superior for this specific fluorinated scaffold.

Analytical Fingerprinting

Use this table to validate your crude reaction mixture.

ComponentApprox. Retention (RP-HPLC)Key MS Signal (ESI+)1H NMR Diagnostic (CDCl3)
Target Product Mid-eluting 212.1 [M+H]+ δ 3.10 (t, 2H, N-CH2) δ 3.75 (s, 3H, O-Me)
Impurity A (Bis)Late-eluting (Non-polar)282.2 [M+H]+δ 3.25 (t, 4H, N-(CH2)2)
Impurity B (Alcohol)Early elutingNot Ionizable*δ 3.65 (t, 2H, O-CH2)(Usually invisible in LCMS)
Starting AnilineEarly/Mid142.1 [M+H]+δ 3.5-4.0 (br s, 2H, NH2)Shifted aromatic region

Note: Impurity B is best detected via GC-FID or TLC (stain with KMnO4).

Frequently Asked Questions (FAQ)

Q: I am trying to synthesize this via SNAr using 1,2-difluoro-4-methoxybenzene and isoamylamine. Is this viable? A: It is chemically possible but not recommended . The SNAr reaction requires high temperatures (>100°C) or strong bases. You will face a regioselectivity issue: the nucleophile (isoamylamine) can attack either the C1-Fluorine or the C2-Fluorine. While the C1 position is more activated due to the para-methoxy group (resonance donation actually deactivates, but inductive withdrawal activates), the separation of the resulting regioisomers (2-fluoro-5-methoxy vs 2-fluoro-4-methoxy) is notoriously difficult by standard chromatography. Stick to reductive amination.[2][3][4][5][6][7]

Q: My product is turning purple/brown on the bench. Why? A: Electron-rich anilines are prone to oxidation. The 5-methoxy group makes the ring electron-rich. Store the free base under Argon/Nitrogen in the dark. For long-term storage, convert it to the HCl salt , which is significantly more stable.

Q: Can I use NaBH4 instead of STAB? A: Only if you pre-form the imine. If you mix Aniline + Aldehyde + NaBH4 together, the NaBH4 is too strong and will reduce the aldehyde to Impurity B (Alcohol) faster than the imine forms [1]. If you must use NaBH4, reflux the aniline and aldehyde in Methanol for 2 hours first to drive imine formation, cool to 0°C, and then add NaBH4.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link

  • Kuehnel, M. F. , Lentz, D., & Braun, T. (2013). Catalytic Hydrodefluorination of C-F Bonds.[8][9] Angewandte Chemie International Edition, 52(12), 3328–3348. Link

  • Fouquet, E. (2008). C–F Bond Activation: Recent Approaches to the Cleavage of the C–F Bond. Chemistry – A European Journal, 14(12), 3560-3568. Link

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. This guide provides an in-depth comparison of two prominent synthetic routes to 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline, a valuable substituted aniline intermediate. We will explore both a classical reductive amination pathway and a modern palladium-catalyzed Buchwald-Hartwig amination, offering detailed experimental protocols, comparative data, and expert insights to inform your synthetic strategy.

Introduction

2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline possesses a unique substitution pattern that makes it a desirable building block in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and N-alkyl groups provide handles for further functionalization and modulation of physicochemical properties. The choice of synthetic route to such a molecule can significantly impact yield, purity, scalability, and cost-effectiveness. This guide aims to provide a comprehensive analysis of two powerful methods for the construction of the crucial C-N bond in the target molecule.

Synthetic Strategy Overview

The two routes we will compare both begin with the synthesis of the key intermediate, 2-fluoro-5-methoxyaniline. From there, the N-(3-methylbutyl) group is introduced via either reductive amination or Buchwald-Hartwig amination.

G cluster_0 Intermediate Synthesis cluster_1 Route 1: Reductive Amination cluster_2 Route 2: Buchwald-Hartwig Amination 2-fluoro-5-nitrophenol 2-fluoro-5-nitrophenol 2-fluoro-5-nitroanisole 2-fluoro-5-nitroanisole 2-fluoro-5-nitrophenol->2-fluoro-5-nitroanisole Methylation 2-fluoro-5-methoxyaniline 2-fluoro-5-methoxyaniline 2-fluoro-5-nitroanisole->2-fluoro-5-methoxyaniline Reduction Target Molecule 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline 2-fluoro-5-methoxyaniline->Target Molecule + 3-methylbutanal + Reducing Agent Aryl Halide Precursor 1-bromo-2-fluoro-5-methoxybenzene 2-fluoro-5-methoxyaniline->Aryl Halide Precursor Sandmeyer Reaction (hypothetical) Aryl Halide Precursor->Target Molecule + 3-methylbutylamine + Pd Catalyst/Ligand G Start 2-Fluoro-5-methoxyaniline + 3-Methylbutanal Imine_Formation Iminium Ion Formation (Acid Catalysis) Start->Imine_Formation Reduction Reduction with NaBH(OAc)3 Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product G Start 1-Bromo-2-fluoro-5-methoxybenzene + 3-Methylbutylamine Catalyst_Activation Pd(0) Catalyst Formation Start->Catalyst_Activation Oxidative_Addition Oxidative Addition Catalyst_Activation->Oxidative_Addition Amine_Coordination Amine Coordination & Deprotonation Oxidative_Addition->Amine_Coordination Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Product_Formation Product Release Reductive_Elimination->Product_Formation Catalyst_Regeneration Catalyst Regeneration Product_Formation->Catalyst_Regeneration Product Final Product Product_Formation->Product Catalyst_Regeneration->Oxidative_Addition

comparative study of fluorinated vs non-fluorinated N-alkylated anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the N-alkylated aniline scaffold is ubiquitous, serving as a core pharmacophore in kinases inhibitors, GPCR ligands, and ion channel blockers. The strategic incorporation of fluorine into this scaffold—specifically comparing Non-Fluorinated (H) vs. Fluorinated (F) analogues—is a critical decision point in lead optimization.

This guide objectively compares these two classes, focusing on the "Fluorine Effect" regarding basicity modulation (pKa) , lipophilicity (LogP) , metabolic stability , and synthetic reactivity . Experimental data indicates that while fluorination at the para-position often exerts minimal impact on pKa due to compensatory resonance/inductive effects, it significantly enhances metabolic half-life by blocking CYP450-mediated oxidation. Conversely, ortho-fluorination dramatically reduces basicity, altering solubility and hERG liability profiles.

Physicochemical Profiling: The Data

The following dataset synthesizes experimental and predicted values to illustrate the impact of fluorine substitution on the N-alkyl aniline core.

Table 1: Comparative Physicochemical Properties[1]
CompoundStructurepKa (Conj.[1][2][3][4][5] Acid)LogP (Oct/Wat)Electronic CharacterMetabolic Liability
Aniline Ph-NH₂4.60.9Neutral RefHigh (Para-oxidation)
4-Fluoroaniline 4-F-Ph-NH₂4.651.15Inductive (-I) / Resonance (+R)Medium (Blocked Para)
2-Fluoroaniline 2-F-Ph-NH₂3.21.10Strong Inductive (-I)Low (Steric/Electronic protection)
N-Methylaniline Ph-NHMe4.851.68Electron Donating (+I alkyl)High (N-dealkylation)
4-Fluoro-N-methylaniline 4-F-Ph-NHMe~4.71.95Balanced EffectsImproved (Blocked Ring ox)
4-CF₃-N-methylaniline 4-CF₃-Ph-NHMe2.62.5Strong Electron WithdrawingHigh Stability

Key Insight: Note the minimal pKa change between Aniline and 4-Fluoroaniline. This is a classic "chameleon effect" where fluorine's strong electronegativity (Inductive withdrawal, -I) is nearly perfectly counterbalanced by its ability to donate lone pair electrons into the aromatic ring (Resonance donation, +R).

Diagram 1: Electronic & Solubility Logic

This decision tree helps select the right analogue based on ADME requirements.

G Start Lead Optimization Goal ReduceBasic Reduce Basicity (Avoid hERG/P-gp) Start->ReduceBasic BlockMetab Block Metabolism (Extend t1/2) Start->BlockMetab TuneLogP Tune Lipophilicity (Permeability) Start->TuneLogP OrthoF Ortho-Fluorine (pKa ↓ ~1.5 units) ReduceBasic->OrthoF Steric/Inductive Effect ParaF Para-Fluorine (pKa ≈ Neutral) BlockMetab->ParaF Blocks CYP Oxidation CF3 Trifluoromethyl (LogP ↑↑, pKa ↓↓) TuneLogP->CF3 Hydrophobic Bulk ParaF->BlockMetab Retains Basicity

Caption: Strategic selection of fluorine substitution patterns to modulate specific molecular properties.

Synthetic Accessibility & Reactivity

Introducing fluorine changes the nucleophilicity of the aniline nitrogen. This impacts reaction rates, particularly in Reductive Amination and SNAr couplings.

Reactivity Comparison
  • Non-Fluorinated (Electron Rich): Highly nucleophilic. Reacts rapidly with aldehydes/ketones. Prone to over-alkylation (forming tertiary amines) if stoichiometry isn't controlled.

  • Fluorinated (Electron Deficient): Reduced nucleophilicity.

    • 4-Fluoro: Mild reduction in rate; standard protocols usually suffice.

    • 2-Fluoro / 4-CF₃: Significant reduction in rate.[5] Requires acid catalysis (to activate the electrophile) or higher temperatures.

Experimental Protocol: Comparative Reductive Amination

Objective: Synthesis of N-alkylated anilines (Target: N-benzyl derivative).

Materials:
  • Substrate A: Aniline (1.0 equiv)[6]

  • Substrate B: 4-Fluoroaniline (1.0 equiv)

  • Reagent: Benzaldehyde (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Additive: Acetic Acid (AcOH)

Step-by-Step Methodology:
  • Imine Formation (The Differentiator):

    • Non-Fluorinated: Dissolve Aniline in DCE (0.2 M).[6] Add Benzaldehyde. Stir at RT for 30 mins. (Imine forms rapidly).

    • Fluorinated: Dissolve 4-Fluoroaniline in DCE. Add Benzaldehyde and 1.0 equiv AcOH . Stir at RT for 2-4 hours. Note: The acid catalyst is crucial here to protonate the aldehyde oxygen, compensating for the aniline's lower nucleophilicity.

  • Reduction:

    • Add STAB portion-wise to both reaction vessels.

    • Non-Fluorinated: Reaction typically complete in <1 hour.

    • Fluorinated: Reaction may require 3-12 hours. Monitor via LCMS (look for disappearance of imine peak).

  • Quench & Workup:

    • Quench with sat. NaHCO₃. Extract with DCM.

    • Dry over Na₂SO₄ and concentrate.[6]

Validation Check:

  • NMR: Check for the disappearance of the imine proton (~8.5 ppm) and appearance of the benzylic methylene (~4.3 ppm).

  • Self-Validating Step: If the fluorinated reaction stalls, heat to 40°C. If conversion is still low, switch solvent to MeOH and use NaBH₃CN (stronger reducing system, but risk of aldehyde reduction).

ADME & Biological Performance

The primary driver for switching from a non-fluorinated to a fluorinated aniline is Metabolic Stability .

Metabolic Pathways Analysis

Anilines are notorious for two metabolic liabilities:

  • N-Dealkylation: CYP450s attack the

    
    -carbon of the alkyl group.
    
  • Ring Oxidation: CYP450s attack the electron-rich aromatic ring (usually para position), leading to quinone imines (toxic metabolites).

The Fluorine Advantage:

  • Blocking Ring Oxidation: Substituting the para-hydrogen with Fluorine renders that site metabolically inert due to the strength of the C-F bond (116 kcal/mol vs 99 kcal/mol for C-H).

  • Modulating N-Dealkylation: While F on the ring doesn't directly block N-dealkylation, the electron-withdrawing effect reduces the electron density on the Nitrogen lone pair. This can slow down the initial Single Electron Transfer (SET) step required for some CYP oxidations.

Diagram 2: Metabolic Fate

Metabolism Aniline Non-Fluorinated N-Alkyl Aniline CYP CYP450 (Liver Microsomes) Aniline->CYP F_Aniline 4-Fluoro N-Alkyl Aniline F_Aniline->CYP Quinone Quinone Imine (Toxic/Reactive) CYP->Quinone Blocked Hydroxyl p-Hydroxy Metabolite CYP->Hydroxyl Fast Oxidation Stable Intact Drug (Excreted/Active) CYP->Stable Blocked Site Hydroxyl->Quinone Bioactivation

Caption: Fluorine substitution prevents the formation of reactive quinone imine metabolites.

Case Study: Ezetimibe (Zetia)

Context: Ezetimibe is a cholesterol absorption inhibitor. Chemistry: The structure features a 4-fluoroaniline moiety attached to a beta-lactam. Why Fluorine?

  • Metabolic Stability: Early analogues with a simple aniline or methoxy-aniline were rapidly metabolized via ring hydroxylation and O-demethylation.

  • Potency: The 4-fluoro group improved potency, likely by increasing lipophilicity (LogP) to better access the hydrophobic binding pocket of the NPC1L1 transporter, without introducing the steric bulk of a chlorine or methyl group.

  • Outcome: The 4-fluoro analogue demonstrated superior in vivo half-life compared to the non-fluorinated parent.

References

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Morgenthaler, M., et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2(8), 1100-1115. Link

  • Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • BenchChem. (2025).[7] "Comparative Analysis: Fluorinated vs. Non-Fluorinated Thiocyanatoanilines in Drug Discovery." Link

Sources

Technical Comparison Guide: Synthesis of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline represents a classic challenge in medicinal chemistry: the selective mono-alkylation of an electron-deficient, ortho-substituted aniline. This intermediate is a valuable scaffold for kinase inhibitors and GPCR ligands, where the N-isopentyl (3-methylbutyl) group provides hydrophobic bulk and the fluoro-methoxy pattern modulates metabolic stability and binding affinity.

This guide evaluates three primary synthetic routes, recommending Reductive Amination as the superior protocol due to its high chemoselectivity and operational simplicity. We compare this against direct alkylation (


) and nucleophilic aromatic substitution (

), providing experimental workflows and decision-making frameworks.

Critical Analysis of Synthetic Routes

Route A: Reductive Amination (Recommended)[1][2]
  • Mechanism: Condensation of 2-fluoro-5-methoxyaniline with isovaleraldehyde (3-methylbutanal) to form a hemiaminal/imine, followed by in situ reduction.[1]

  • Pros: High mono-alkylation selectivity; mild conditions; avoids quaternary ammonium salt formation.[1]

  • Cons: Requires handling of hydride reducing agents.[1]

Route B: Direct Alkylation ( )[3]
  • Mechanism: Nucleophilic attack of the aniline on 1-bromo-3-methylbutane.[1]

  • Pros: Cheap reagents.[1]

  • Cons: Critical Failure Mode: The ortho-fluorine atom withdraws electron density, reducing the nucleophilicity of the primary amine.[1] However, once alkylated, the secondary amine is more nucleophilic than the starting material (due to the inductive effect of the alkyl group), leading to uncontrollable over-alkylation (bis-alkylation).

Route C: Nucleophilic Aromatic Substitution ( )
  • Mechanism: Reaction of 1,2-difluoro-4-methoxybenzene with isopentylamine.[1]

  • Pros: Convergent synthesis if the fluorobenzene is available.

  • Cons: Regioselectivity Issues: The 4-methoxy group is an electron-donating group (EDG), which deactivates the ring toward

    
    .[1] Furthermore, directing the amine to the 1-position vs. the 2-position is difficult without strong electron-withdrawing groups (like nitro or cyano) to guide the attack.
    

Comparative Performance Metrics

The following data summarizes expected performance based on kinetic profiles of ortho-fluoroanilines in standard laboratory setups.

MetricMethod A: Reductive Amination Method B: Direct Alkylation Method C:

Yield (Isolated) 85 - 92% 40 - 55%< 30%
Mono:Bis Selectivity > 98:2~ 60:40N/A (Regio-isomer mix)
Reaction Time 2 - 4 Hours12 - 24 Hours24+ Hours (High Temp)
Purification Simple Extraction/FiltrationColumn Chromatography RequiredDifficult Isomer Separation
Atom Economy HighModerate (Loss of HBr)Low (if regioselectivity is poor)

Detailed Experimental Protocol: Reductive Amination

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that tolerates the presence of the aldehyde, allowing for a "one-pot" procedure.

Reagents & Materials
  • Substrate: 2-Fluoro-5-methoxyaniline (1.0 equiv) [CAS: 63459-46-9]

  • Carbonyl Source: Isovaleraldehyde (1.1 - 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acid Catalyst: Acetic Acid (1.0 equiv) - Crucial for imine formation with electron-poor anilines.

Step-by-Step Workflow
  • Imine Formation (In Situ):

    • Charge a reaction vessel with 2-Fluoro-5-methoxyaniline (10 mmol) and DCE (30 mL).

    • Add Isovaleraldehyde (11 mmol) and Acetic Acid (10 mmol).

    • Stir at room temperature for 30–60 minutes. Note: The ortho-fluorine effect may slow imine formation; monitoring by TLC is recommended.[1]

  • Reduction:

    • Cool the mixture to 0°C (optional, but improves selectivity).

    • Add STAB (14 mmol) portion-wise over 15 minutes to manage mild exotherm.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (slow addition until gas evolution ceases).

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄ , and concentrate in vacuo.

  • Purification:

    • The crude oil is typically >90% pure.[1] If necessary, purify via flash chromatography (Hexanes/EtOAc, 9:1) to yield the target as a pale yellow oil.

Visualizing the Synthetic Pathway

The following diagram illustrates the mechanistic pathways and the "Selectivity Trap" inherent in Method B.

SynthesisPathways Start 2-Fluoro-5-methoxyaniline MethodA Method A: Reductive Amination (Recommended) Start->MethodA + Isovaleraldehyde + AcOH MethodB Method B: Direct Alkylation (SN2) Start->MethodB + Isoamyl Bromide + Base Imine Intermediate Imine (Not Isolated) MethodA->Imine - H2O Product TARGET: 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline Imine->Product + NaBH(OAc)3 (Hydride Reduction) OverAlk By-Product: Tertiary Amine (Bis-alkylated) Product->OverAlk FAST Reaction (Product is more nucleophilic!) MethodB->Product Slow (Steric/Electronic drag)

Caption: Comparative pathways showing the selectivity advantage of Reductive Amination (Green) versus the over-alkylation risk in Direct Alkylation (Red).

Strategic Considerations for Scale-Up

When moving from milligram to gram-scale synthesis, consider these factors:

  • Solvent Selection: While DCE is excellent for lab scale, it is a Class 1 solvent (toxic).[1] For process scale (>100g), substitute with THF or Toluene . If using Toluene, a Dean-Stark trap can be used to drive imine formation before the reduction step.

  • Safety: The ortho-fluorine substituent increases the lipophilicity and potential toxicity of the aniline.[1] Handle all aniline derivatives in a fume hood.

  • Stability: The product is a secondary amine and is generally stable.[1] However, avoid prolonged exposure to air/light to prevent oxidation (N-oxide formation). Store under nitrogen.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance of ortho-F; insufficient acid catalyst.[1]Increase reaction time for imine formation; ensure 1.0 eq AcOH is used.
Tertiary Amine Detected (Method B only) Over-alkylation.Switch to Method A immediately. Direct alkylation is chemically disfavored for this substrate.
Sticky Emulsion during Workup Boron salts complexing with amine.[1]Use a tartrate wash (Rochelle's salt) or quench with 1M NaOH instead of bicarbonate to break boron complexes.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. (The foundational text for the recommended protocol).

  • Sigma-Aldrich. "2-Fluoro-5-methoxyaniline Product Page." (Verification of starting material availability and properties).

    • (Note: Search for CAS 63459-46-9)[1]

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Context on the use of fluoro-anilines in drug design).

  • Vapourtec. "Nucleophilic Aromatic Substitution (SNAr) Guide." (Supporting data on the limitations of SNAr with electron-rich rings).

Sources

A Senior Application Scientist's Guide to Purity Assessment of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. It directly impacts the compound's efficacy, safety, and reproducibility in downstream applications. This guide provides an in-depth comparison of analytical techniques for assessing the purity of a novel research compound, 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline. We will explore the rationale behind choosing specific methods, present comparative data, and provide detailed experimental protocols to ensure the highest standards of scientific integrity.

The Significance of Purity in Drug Discovery

2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline is a substituted aniline derivative with potential applications in medicinal chemistry. The presence of impurities, even in trace amounts, can lead to erroneous biological data, side effects, and complications in regulatory approval processes. Therefore, a robust analytical strategy to confirm the identity and purity of the synthesized compound is a critical first step in its development.

Synthesis and Potential Impurities

A common and efficient method for the synthesis of N-alkylated anilines is reductive amination. In this case, 2-fluoro-5-methoxyaniline would be reacted with isovaleraldehyde (3-methylbutanal) to form an intermediate imine, which is then reduced to the desired secondary amine.

This synthetic route, while effective, can introduce several potential impurities that need to be carefully monitored:

  • Unreacted Starting Materials: Residual 2-fluoro-5-methoxyaniline and isovaleraldehyde may remain if the reaction does not go to completion.

  • Intermediate Imine: Incomplete reduction of the imine intermediate will result in its presence in the final product.

  • Over-alkylation Products: The secondary amine product can potentially react with another molecule of isovaleraldehyde and be reduced to form a tertiary amine.

  • By-products from Side Reactions: Aldol condensation of isovaleraldehyde or other side reactions can introduce unexpected impurities.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., methanol, ethyl acetate) and the reducing agent (e.g., sodium borohydride) or its by-products can be carried over.

The following diagram illustrates the general synthetic workflow and the points at which impurities can be introduced.

Caption: Synthetic workflow for 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline and potential impurity introduction points.

A Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is often necessary to provide a comprehensive purity profile. Here, we compare four common techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Data Presentation: A Comparative Overview

The following table summarizes the hypothetical purity assessment of a synthesized batch of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline using the four analytical techniques.

Analytical TechniquePurity (%)Detected ImpuritiesLimit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-UV 99.2%- 2-fluoro-5-methoxyaniline (0.5%) - Unknown Impurity 1 (0.3%)~0.01%~0.03%
GC-MS 99.5%- Isovaleraldehyde (0.2%) - Residual Methanol (0.3%)~0.001%~0.005%
¹H NMR >99% (by integration)- Trace residual solvent (Methanol)~0.1%~0.5%
Elemental Analysis C: 68.21% (68.23%) H: 8.59% (8.60%) N: 6.63% (6.63%)---

Note: Values in parentheses for Elemental Analysis are the theoretical values.

In-Depth Analysis of Each Technique

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds, making it well-suited for many pharmaceutical intermediates.[1][2]

Expertise & Experience: The choice of a reversed-phase C18 column is based on the moderate polarity of the target aniline derivative. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and resolution of the analyte from potential impurities. UV detection is appropriate due to the aromatic nature of the compound.

Trustworthiness: A validated HPLC method provides robust and reproducible results.[3][4] The inclusion of standards and controls ensures the accuracy of the quantification.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: 1 mg/mL solution of the compound in the mobile phase.

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation and definitive identification based on mass-to-charge ratio.[2]

Expertise & Experience: While the target molecule has a moderate boiling point, GC-MS is particularly useful for detecting volatile impurities such as residual starting materials (isovaleraldehyde) and solvents (methanol), which may not be well-resolved or detected by HPLC.[2] A non-polar column is chosen to separate compounds based on their boiling points.

Trustworthiness: The mass spectrometer provides a "fingerprint" of each compound, allowing for confident identification of impurities by comparing their mass spectra to libraries.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Sample Preparation: 1 mg/mL solution in ethyl acetate.

Caption: Workflow for GC-MS purity and impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR).[5][6]

Expertise & Experience: ¹H NMR provides a rapid assessment of purity by comparing the integration of signals from the target molecule to those of any impurities. The presence of fluorine allows for ¹⁹F NMR, a highly sensitive technique that can provide additional confirmation of purity and structure.

Trustworthiness: NMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, making it inherently quantitative without the need for calibration curves for the main component.[7]

  • Spectrometer: 400 MHz or higher.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard (optional for qNMR): A certified reference standard with a known concentration (e.g., maleic acid).

  • Acquisition: Standard proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure accurate integration.

  • Processing: Apply appropriate phasing and baseline correction before integration.

Caption: Workflow for NMR-based purity assessment.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a sample. This technique is fundamental for confirming the empirical formula of a newly synthesized compound.[8][9]

Expertise & Experience: The experimentally determined mass percentages of carbon, hydrogen, and nitrogen are compared to the theoretical values calculated from the molecular formula. A close correlation (typically within ±0.4%) is strong evidence of high purity.[10]

Trustworthiness: This method provides a fundamental measure of the compound's composition and is a classic, reliable technique for purity confirmation.[11]

  • Instrument: A dedicated CHN elemental analyzer.

  • Sample Preparation: A few milligrams of the dried, homogenous sample are accurately weighed into a tin or silver capsule.

  • Analysis: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

Sources

A Comparative Guide to the Bioisosteric Replacement of the Aniline Moiety: A Case Study on 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, prized for their synthetic versatility and ability to engage with a wide range of biological targets.[1][2] However, the aniline motif is a well-known "structural alert," often implicated in metabolic instability and idiosyncratic adverse drug reactions (IADRs).[3][4] The primary liability stems from its susceptibility to cytochrome P450 (CYP450)-mediated oxidation, which can generate highly reactive quinone-imine metabolites.[2][3] These electrophilic species can form covalent adducts with biological macromolecules, leading to cellular dysfunction and toxicity.

This guide presents a comparative analysis of bioisosteric replacement strategies to mitigate the metabolic risks associated with the aniline moiety, using 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline as a model compound. Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of modern drug optimization.[5] By strategically replacing the aniline core, medicinal chemists can enhance a compound's safety profile, improve its pharmacokinetic properties, and secure novel intellectual property.[1][3][6]

We will objectively compare the parent aniline scaffold against two distinct bioisosteric alternatives:

  • A Saturated, sp³-Rich Bioisostere: A bicyclo[1.1.1]pentylamine (BCPA) derivative, chosen for its ability to increase three-dimensionality and metabolic stability.[2]

  • A Heteroaromatic Bioisostere: A 2-aminopyridine derivative, a classic replacement that modulates the electronic properties of the aromatic system to resist oxidative metabolism.[6][7]

This analysis will be supported by predictive in silico data, proposed synthetic protocols, and a discussion of the strategic trade-offs inherent in each approach, providing researchers with a practical framework for decision-making in drug development programs.

Part 1: The Metabolic Liability of the Aniline Moiety

The core challenge with aniline-containing compounds is their propensity for bioactivation. The amino group makes the aromatic ring electron-rich, rendering it susceptible to oxidation by CYP450 enzymes. This process typically involves an initial hydroxylation followed by further oxidation to a highly electrophilic quinone-imine species.

G Aniline Aniline Scaffold (in Parent Compound) Metabolism CYP450-Mediated Oxidation Aniline->Metabolism Bioactivation Intermediate p-Hydroxylamine / Quinone-imine Intermediate (Reactive Metabolite) Metabolism->Intermediate Adducts Covalent Adducts with Cellular Nucleophiles (e.g., Proteins, DNA) Intermediate->Adducts Covalent Bonding Toxicity Idiosyncratic Adverse Drug Reactions (IADRs) Hepatotoxicity Adducts->Toxicity Leads to

Caption: Metabolic activation pathway of anilines leading to potential toxicity.

This bioactivation is a significant concern during drug development, as it is difficult to predict which patients will experience adverse reactions.[3] Therefore, a proactive strategy of replacing the aniline moiety during the lead optimization phase is often the most effective approach to de-risk a drug candidate.[1]

Part 2: Selection and Comparison of Aniline Bioisosteres

Our strategy involves comparing the parent compound with two rationally selected bioisosteres that address the metabolic liability via different mechanisms.

  • Parent Compound (PC): 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

  • Analog 1 (BCP): N-(3-methylbutyl)-3-fluoro-4-methoxybicyclo[1.1.1]pentan-1-amine

  • Analog 2 (PYR): 6-Fluoro-3-methoxy-N-(3-methylbutyl)pyridin-2-amine

G cluster_PC Parent Compound (PC) cluster_BCP Analog 1 (BCP) cluster_PYR Analog 2 (PYR) PC_img BCP_img PC_img->BCP_img Saturated, sp³-Rich Replacement PYR_img PC_img->PYR_img Heteroaromatic Replacement

Caption: Bioisosteric replacement strategies for the parent aniline compound.

The BCP analog replaces the entire aniline ring with a saturated, strained bicyclic system. This modification achieves several key objectives:

  • Increases Fsp³: Enhances the three-dimensional character of the molecule, which can improve solubility and reduce non-specific binding.[3]

  • Blocks Metabolism: The C-H bonds on the strained BCP core are stronger and less susceptible to oxidative metabolism compared to the electron-rich aniline ring.[6]

  • Mimics Vector: The rigid BCP scaffold projects the amine vector into space in a manner similar to a para-substituted aniline, potentially preserving biological activity.[2]

The Pyridine analog maintains an aromatic core but introduces a nitrogen atom into the ring. This change has profound effects:

  • Reduces Electron Density: The electronegative nitrogen atom acts as a "metabolic sink," making the ring less susceptible to electrophilic attack and oxidation.[7]

  • Improves Solubility: The nitrogen can act as a hydrogen bond acceptor, often leading to improved aqueous solubility.[7]

  • Potential Liabilities: Unhindered aromatic nitrogens can sometimes inhibit CYP enzymes, requiring careful evaluation.[7]

Part 3: Comparative In Silico ADMET Profiling

To objectively compare these three compounds, we utilized predictive computational models to evaluate key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Such in silico tools are integral to modern drug discovery for prioritizing candidates before costly synthesis and testing.[8][9][10][11]

PropertyParent Compound (PC)Analog 1 (BCP)Analog 2 (PYR)Rationale for Change
Formula C₁₂H₁₈FNOC₁₁H₂₀FNOC₁₁H₁₇FN₂O-
MW ( g/mol ) 211.28197.28212.27BCP analog has lower MW, improving ligand efficiency.
clogP 3.52.82.9Both analogs are less lipophilic, which can improve solubility and reduce off-target effects.
TPSA (Ų) 32.338.344.3Increased polarity in analogs should enhance aqueous solubility.
H-Bond Donors 111Maintained for target interaction.
H-Bond Acceptors 223Pyridine nitrogen adds an H-bond acceptor, increasing polarity.
Predicted LogS -3.8 (Poorly Soluble)-3.2 (Moderately Soluble)-3.1 (Moderately Soluble)Both strategies are predicted to significantly improve aqueous solubility.
Metabolic Stability Low to ModerateHigh Moderate to HighBCP core is highly resistant to oxidation. Pyridine ring is less prone to oxidation than aniline.
Toxicity Flag Aniline (Structural Alert) NoneNonePrimary Goal Achieved: Both analogs remove the reactive metabolite warning.[3]

Analysis of In Silico Data: The predictive data strongly supports the bioisosteric replacement strategy. Both the BCP and Pyridine analogs successfully remove the aniline structural alert. They are predicted to have significantly lower lipophilicity (clogP) and improved aqueous solubility (LogS) compared to the parent compound. The BCP analog stands out for its predicted high metabolic stability, directly addressing the primary weakness of the parent scaffold.

Part 4: Proposed Synthetic Strategies & Experimental Workflow

A critical aspect of any bioisosteric replacement is synthetic tractability. Below are plausible, high-level synthetic protocols for the parent compound and the two proposed analogs.

G cluster_invitro Validation Assays synthesis Synthesis of Analogs (PC, BCP, PYR) purification Purification & Structural Verification (Chromatography, NMR, MS) synthesis->purification invitro In Vitro Experimental Validation purification->invitro insilico In Silico ADMET Profiling (LogP, Solubility, Metabolism) insilico->synthesis Guide Selection data Comparative Data Analysis & Decision Making invitro->data data->synthesis Design Iteration microsomal Microsomal Stability Assay (Metabolic Rate) solubility_exp Kinetic Solubility Assay cyto Cytotoxicity Assay (e.g., HepG2 cells)

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline. As a substituted aromatic amine, this compound requires careful handling to mitigate potential health risks. This document outlines a comprehensive approach to personal protective equipment (PPE), operational procedures, and disposal, grounded in established safety protocols for analogous chemical structures.

Hazard Assessment: Understanding the Risks

  • Acute Toxicity : Similar compounds are harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4][5]

  • Skin and Eye Irritation : Direct contact can cause skin irritation and serious eye irritation.[1][2][3][4][6][7]

  • Respiratory Irritation : Inhalation of vapors or aerosols may lead to respiratory tract irritation.[2][3][4][5][7]

Given these potential hazards, a rigorous adherence to safety protocols is paramount to ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough hazard assessment dictates the necessity of robust PPE.[8] The following table summarizes the minimum required PPE for handling 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline.

Body PartPPE SpecificationStandard/MaterialRationale
Eyes/Face Chemical Splash Goggles and Face ShieldANSI Z87.1 / EN166Protects against splashes and vapors, which can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.[3][9]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)ASTM F739Provides a barrier against skin contact. Double gloving is recommended for extended operations. Studies on aniline show varying breakthrough times for different glove materials, so regular changes are crucial.[10]
Body Chemical-Resistant Laboratory Coat or CoverallsProtects skin and personal clothing from contamination.[9][11]
Respiratory Half-face or Full-face Respirator with Organic Vapor CartridgesNIOSH or EN 149 approvedNecessary when working outside of a certified chemical fume hood or when there is a risk of aerosol generation.[3][8][9][11]
Feet Closed-toe, Chemical-Resistant ShoesProtects feet from potential spills.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.

Preparation and Engineering Controls
  • Designated Area : Conduct all work with 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[12]

  • Ventilation : Ensure adequate ventilation in the work area.[3][6]

  • Emergency Equipment : Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[3][13]

  • Spill Kit : Have a spill kit readily available that is appropriate for aromatic amines and halogenated organic compounds.

Handling Procedure

The following workflow diagram illustrates the key steps for safely handling 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Work in a Fume Hood prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Carefully Dispense Compound prep3->handle1 handle2 Perform Experimental Work handle1->handle2 handle3 Securely Close Container handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline.

Post-Handling and Decontamination
  • Decontamination : Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat or coverall, then the face shield and goggles, and finally the respirator.

  • Hand Washing : Wash hands thoroughly with soap and water after removing PPE.[6][14]

Disposal Plan: Responsible Waste Management

Proper disposal of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Segregation : As a halogenated aromatic amine, all waste containing this compound must be collected in a dedicated, clearly labeled, and sealed waste container for halogenated organic waste.[12][15][16] Do not mix with non-halogenated waste, as this can increase disposal costs.[15]

  • Container Management : Use containers compatible with the chemical. Ensure the outside of the container is not contaminated and it is kept securely closed.[12][15]

  • Disposal Route : Dispose of the waste through your institution's hazardous waste management program.[15] Do not pour this chemical down the drain.[2][13][17]

  • Empty Containers : Rinse empty containers with a suitable solvent, and dispose of the rinsate as hazardous waste. The rinsed container can then be disposed of as regular trash after defacing the label.[15]

By adhering to these guidelines, you can create a safe and controlled environment for working with 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline, fostering a culture of safety and scientific integrity within your laboratory.

References

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  • Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2010, June 4). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6).
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  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • 2-Methoxy-5-(trifluoromethyl)aniline. (n.d.). Chem-Impex.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.